3-Tosylimidazolidine-2,4-dione
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H10N2O4S |
|---|---|
Molecular Weight |
254.26 g/mol |
IUPAC Name |
3-(4-methylphenyl)sulfonylimidazolidine-2,4-dione |
InChI |
InChI=1S/C10H10N2O4S/c1-7-2-4-8(5-3-7)17(15,16)12-9(13)6-11-10(12)14/h2-5H,6H2,1H3,(H,11,14) |
InChI Key |
KMXJIJFWFDCXEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=O)CNC2=O |
Origin of Product |
United States |
Foundational & Exploratory
3-Tosylimidazolidine-2,4-dione chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazolidine-2,4-diones, commonly known as hydantoins, are a class of five-membered heterocyclic compounds that form the structural core of various biologically active molecules. Their derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticonvulsant, antiarrhythmic, and antidiabetic properties. The introduction of a tosyl (p-toluenesulfonyl) group at the N-3 position is anticipated to modulate the electronic and steric properties of the hydantoin ring, potentially influencing its biological activity and pharmacokinetic profile. This guide provides a comprehensive overview of the predicted chemical properties, structure, and a plausible synthetic route for 3-Tosylimidazolidine-2,4-dione.
Chemical Structure and Properties
The chemical structure of this compound consists of an imidazolidine-2,4-dione ring system where the nitrogen atom at position 3 is substituted with a tosyl group.
Table 1: Predicted Chemical Identifiers and Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C₁₀H₁₀N₂O₄S |
| Molecular Weight | 254.26 g/mol |
| IUPAC Name | 3-(p-Tolylsulfonyl)imidazolidine-2,4-dione |
| SMILES (Simplified) | O=S(C1=CC=C(C)C=C1)(N2C(C(N2)=O)=O)=O |
| InChI Key (Predicted) | InChI=1S/C10H10N2O4S/c1-7-2-4-8(5-3-7)17(15,16)12-6-11-10(14)9(12)13/h2-5H,6H2,1H3,(H,11,14) |
| CAS Number | Not Assigned |
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Melting Point | Expected to be a crystalline solid with a relatively high melting point, likely >200 °C, based on related structures. |
| Boiling Point | High, likely to decompose before boiling under atmospheric pressure. |
| Solubility | Predicted to have low solubility in water and higher solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone. |
| Appearance | Likely a white to off-white crystalline solid. |
Predicted Spectral Data
The structural features of this compound suggest characteristic signals in various spectroscopic analyses.
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Chemical Shifts / Frequencies |
| ¹H NMR (in DMSO-d₆) | - Aromatic protons of the tosyl group: δ 7.4-8.0 ppm (two doublets). - Methyl protons of the tosyl group: δ ~2.4 ppm (singlet). - Methylene protons of the imidazolidine ring: δ ~4.0 ppm (singlet). - NH proton of the imidazolidine ring: A broad singlet, chemical shift can vary. |
| ¹³C NMR (in DMSO-d₆) | - Carbonyl carbons of the imidazolidine ring: δ 150-175 ppm. - Methylene carbon of the imidazolidine ring: δ ~45-55 ppm. - Aromatic carbons of the tosyl group: δ 125-145 ppm. - Methyl carbon of the tosyl group: δ ~21 ppm. |
| IR (KBr, cm⁻¹) | - N-H stretching: ~3200-3300 cm⁻¹. - C=O stretching (asymmetric and symmetric): ~1700-1780 cm⁻¹. - S=O stretching (asymmetric and symmetric): ~1350 and ~1160 cm⁻¹. - Aromatic C-H stretching: ~3000-3100 cm⁻¹. |
| Mass Spectrometry (EI) | - Molecular ion peak (M⁺) at m/z = 254. - Characteristic fragment ions corresponding to the loss of the tosyl group and fragmentation of the imidazolidine-2,4-dione ring. |
Proposed Synthesis
A plausible synthetic route for this compound involves the N-sulfonylation of the parent imidazolidine-2,4-dione (hydantoin).
Experimental Protocol: Synthesis of this compound
Materials:
-
Imidazolidine-2,4-dione (Hydantoin)
-
p-Toluenesulfonyl chloride (TsCl)
-
A suitable base (e.g., triethylamine, pyridine, or potassium carbonate)
-
Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile, or tetrahydrofuran)
Procedure:
-
To a solution of imidazolidine-2,4-dione (1.0 eq) in the chosen anhydrous solvent, add the base (1.1-1.5 eq) and stir at room temperature.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.05 eq) in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature for several hours or until completion, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any precipitated salts.
-
Wash the filtrate with a dilute acid solution (e.g., 1M HCl) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the desired this compound.
Characterization: The structure of the synthesized compound should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry, and its purity should be assessed by elemental analysis or high-performance liquid chromatography (HPLC).
Synthesis Workflow Diagram
Caption: Proposed synthesis workflow for this compound.
Potential Signaling Pathways and Biological Relevance
While no specific biological activity has been reported for this compound, the imidazolidine-2,4-dione scaffold is a known pharmacophore. Derivatives have been investigated for their roles as inhibitors of various enzymes and as modulators of signaling pathways. For instance, some imidazolidine-2,4-dione derivatives have been explored as inhibitors of bacterial virulence factors.[1] The introduction of a tosyl group could potentially lead to novel interactions with biological targets.
Logical Relationship of a Potential Drug Discovery Process
References
Spectroscopic Profile of N-Tosyl Imidazolidinediones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for N-tosyl imidazolidinediones, a class of heterocyclic compounds with significant potential in medicinal chemistry and organic synthesis. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development and characterization of these molecules.
Introduction
Imidazolidine-2,4-diones, commonly known as hydantoins, are a well-established class of compounds with a broad spectrum of biological activities, including anticonvulsant, antiarrhythmic, and antimicrobial properties. The introduction of a tosyl (p-toluenesulfonyl) group at the nitrogen atom can significantly modify the molecule's physicochemical properties, influencing its solubility, stability, and biological activity. This guide focuses on the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to elucidate and confirm the structure of N-tosyl imidazolidinediones.
General Synthesis of N-Tosyl Imidazolidinediones
A common synthetic route to N-tosyl imidazolidinediones involves the protection of one of the nitrogen atoms of a pre-formed imidazolidinedione ring with a tosyl group. The following is a generalized experimental protocol.
Experimental Protocol: N-Tosylation of Imidazolidinedione
Materials:
-
Imidazolidine-2,4-dione (or a 5,5-disubstituted derivative)
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or other suitable base
-
Dichloromethane (DCM) or other appropriate aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a solution of the imidazolidine-2,4-dione (1.0 eq.) in anhydrous DCM at 0 °C is added triethylamine (1.2 eq.).
-
p-Toluenesulfonyl chloride (1.1 eq.) is added portion-wise to the stirred solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours, while monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired N-tosyl imidazolidinedione.
Spectroscopic Data
The following tables summarize the expected spectroscopic data for a representative N-tosyl imidazolidinedione. Please note that the exact values may vary depending on the specific substitution pattern on the imidazolidinedione ring and the solvent used for analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Representative ¹H NMR Data for an N-Tosyl Imidazolidinedione
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.90 | d | 2H | Aromatic protons (ortho to SO₂) |
| ~7.40 | d | 2H | Aromatic protons (meta to SO₂) |
| ~4.00 | s | 2H | CH₂ of the imidazolidinedione ring (C5) |
| ~2.45 | s | 3H | Methyl group of the tosyl moiety |
| ~8.50 (broad) | s | 1H | NH proton of the imidazolidinedione ring |
Table 2: Representative ¹³C NMR Data for an N-Tosyl Imidazolidinedione
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | Carbonyl carbon (C4) |
| ~155 | Carbonyl carbon (C2) |
| ~145 | Aromatic carbon (ipso to SO₂) |
| ~135 | Aromatic carbon (ipso to methyl) |
| ~130 | Aromatic carbons (meta to SO₂) |
| ~128 | Aromatic carbons (ortho to SO₂) |
| ~50 | CH₂ of the imidazolidinedione ring (C5) |
| ~21 | Methyl group of the tosyl moiety |
Infrared (IR) Spectroscopy
Table 3: Representative IR Absorption Bands for an N-Tosyl Imidazolidinedione
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3200 | Medium | N-H stretching vibration |
| ~1780, ~1720 | Strong | C=O stretching vibrations (asymmetric & symmetric) |
| ~1350, ~1160 | Strong | S=O stretching vibrations (asymmetric & symmetric) |
| ~1600, ~1490 | Medium | C=C stretching vibrations of the aromatic ring |
Mass Spectrometry (MS)
Table 4: Representative Mass Spectrometry Fragmentation for an N-Tosyl Imidazolidinedione
| m/z Value | Interpretation |
| [M+H]⁺, [M+Na]⁺, etc. | Molecular ion peak |
| [M - 155]⁺ | Loss of the tosyl group (SO₂C₇H₇) |
| 155 | Tosyl cation (CH₃C₆H₄SO₂⁺) |
| 91 | Tropylium ion (C₇H₇⁺) from the tosyl group |
Workflow and Pathway Diagrams
The following diagrams illustrate the general synthetic workflow and the logical relationship of the characterization methods.
Caption: General workflow for the synthesis of N-tosyl imidazolidinediones.
Caption: Workflow for the spectroscopic characterization of N-tosyl imidazolidinediones.
Conclusion
The structural elucidation of N-tosyl imidazolidinediones relies on a combination of modern spectroscopic techniques. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry determines the molecular weight and fragmentation patterns. The representative data and protocols presented in this guide offer a foundational understanding for researchers working with this important class of molecules. It is crucial to note that while this guide provides typical spectroscopic values, experimental data should be carefully analyzed for each specific compound.
An In-depth Technical Guide on the Physical Properties of 3-Tosylimidazolidine-2,4-dione
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazolidine-2,4-diones, commonly known as hydantoins, are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticonvulsant, antiarrhythmic, and antitumor properties.[1][2] Modification of the hydantoin scaffold, particularly at the N-1 and N-3 positions, has been a key strategy in the development of novel therapeutic agents. The introduction of a tosyl (p-toluenesulfonyl) group at the N-3 position is anticipated to significantly influence the molecule's physicochemical properties, such as its lipophilicity, crystal packing, and biological target interactions. This guide aims to provide a detailed technical overview of the predicted physical properties of 3-Tosylimidazolidine-2,4-dione, alongside a proposed synthetic route and relevant experimental protocols based on analogous compounds.
Proposed Synthesis
A general and efficient method for the synthesis of N-sulfonyl hydantoins involves the intramolecular cyclization of N-sulfonylureas. A plausible synthetic pathway for this compound is outlined below. This proposed workflow is based on established synthetic methodologies for similar N-sulfonylated compounds.
References
An In-depth Technical Guide on the Stability and Reactivity of the N-Tosyl Group on a Hydantoin Ring
For Researchers, Scientists, and Drug Development Professionals
The hydantoin scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The strategic functionalization of the hydantoin ring is crucial for modulating the pharmacological properties of these molecules. A common strategy involves the use of a p-toluenesulfonyl (tosyl) group as a protecting group for one of the nitrogen atoms, typically at the N-3 position, to direct alkylation or other modifications to the N-1 position.[3][4] This guide provides a comprehensive overview of the stability and reactivity of the N-tosyl group on a hydantoin ring, offering insights into its application and cleavage.
Stability of the N-Tosyl Hydantoin Moiety
The N-tosyl group imparts a significant degree of stability to the sulfonamide linkage on the hydantoin ring. This stability is crucial for its role as a protecting group, allowing for a wide range of synthetic transformations to be performed on other parts of the molecule without unintended cleavage. However, the stability is not absolute and is dependent on the reaction conditions.
The electron-withdrawing nature of the tosyl group increases the acidity of the proton at the N-1 position of the hydantoin ring, facilitating its deprotonation and subsequent alkylation.[4] The stability of the N-tosyl group is generally high under neutral and mildly acidic or basic conditions at room temperature.
Quantitative Stability Data:
Reactivity of N-Tosyl Hydantoins
The primary reactivity of N-tosyl hydantoins revolves around two key areas: reactions involving the hydantoin ring, which are influenced by the tosyl group, and the cleavage of the N-tosyl group itself.
Influence of the N-Tosyl Group on Hydantoin Ring Reactivity
The strongly electron-withdrawing tosyl group significantly impacts the electronic properties of the hydantoin ring. This influence manifests in several ways:
-
Increased Acidity of the N-1 Proton: The N-3 tosyl group enhances the acidity of the remaining N-H proton at the N-1 position. This makes the N-1 position more susceptible to deprotonation by a base, allowing for regioselective alkylation at this site.[3][4]
-
Activation of Carbonyl Groups: The electron-withdrawing nature of the tosyl group can increase the electrophilicity of the carbonyl carbons within the hydantoin ring, potentially making them more susceptible to nucleophilic attack.[5] However, specific studies detailing this effect on N-tosyl hydantoins are limited.
Cleavage of the N-Tosyl Group
The removal of the N-tosyl group (detosylation) is a critical step in synthetic sequences where it is used as a protecting group. Various methods have been developed for the cleavage of N-tosyl sulfonamides, many of which are applicable to N-tosyl hydantoins.
Table 1: Summary of N-Tosyl Cleavage Methods
| Method | Reagents and Conditions | Yields | Notes |
| Acidic Hydrolysis | Concentrated strong acids (e.g., HBr in acetic acid, H2SO4) | Generally moderate to high | A common and effective method. The reaction often requires elevated temperatures.[4] |
| Reductive Cleavage | Strong reducing agents (e.g., sodium in liquid ammonia, sodium naphthalenide, SmI2) | Good to excellent | Effective for a broad range of substrates, but the conditions may not be compatible with all functional groups.[2] |
| Photoredox Catalysis | Visible light, photoredox catalyst (e.g., eosin Y), and a hydrogen atom source | Good to excellent | A milder alternative to traditional reductive methods with good functional group tolerance.[1][3] |
Experimental Protocols
General Procedure for N-3 Tosylation of a Hydantoin
This protocol describes a general method for the protection of the N-3 position of a hydantoin ring using tosyl chloride.
Materials:
-
Hydantoin derivative
-
Tosyl chloride (TsCl)
-
Base (e.g., triethylamine (Et3N), pyridine, or sodium carbonate)
-
Anhydrous solvent (e.g., dichloromethane (DCM), acetonitrile, or dimethylformamide (DMF))
-
4-Dimethylaminopyridine (DMAP) (catalytic amount, optional)
Procedure:
-
Dissolve the hydantoin derivative (1 equivalent) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base (1.1-1.5 equivalents). If using a solid base like sodium carbonate, ensure vigorous stirring.
-
If desired, add a catalytic amount of DMAP.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of tosyl chloride (1.1-1.2 equivalents) in the anhydrous solvent to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
General Procedure for Acid-Catalyzed Cleavage of an N-Tosyl Hydantoin
This protocol outlines a common method for the deprotection of an N-tosyl hydantoin using a strong acid.
Materials:
-
N-Tosyl hydantoin derivative
-
Acidic reagent (e.g., 33% HBr in acetic acid, concentrated H2SO4)
-
Solvent (e.g., acetic acid, dioxane)
-
Water
-
Base for neutralization (e.g., saturated sodium bicarbonate solution)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Dissolve the N-tosyl hydantoin derivative in the chosen solvent in a round-bottom flask.
-
Add the acidic reagent.
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by TLC. Reaction times can vary from a few hours to overnight.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture into ice-water.
-
Neutralize the acidic solution by slowly adding a base (e.g., saturated sodium bicarbonate solution) until the pH is neutral or slightly basic.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Logical Relationships and Synthetic Strategies
The use of an N-tosyl group on a hydantoin ring is primarily a strategic decision in a multi-step synthesis. The logical flow involves protection of a more reactive site to enable reaction at a less reactive site, followed by deprotection.
Conclusion
The N-tosyl group serves as a robust and versatile protecting group for the N-3 position of the hydantoin ring, enabling selective functionalization at the N-1 position. Its stability under a range of conditions and the availability of reliable cleavage methods make it a valuable tool in the synthesis of complex hydantoin derivatives for drug discovery and development. A thorough understanding of the stability and reactivity of the N-tosyl hydantoin moiety is essential for its effective application in synthetic strategies. Further research into the quantitative stability and the precise electronic effects of the tosyl group on the hydantoin ring would be beneficial for optimizing reaction conditions and expanding the synthetic utility of this important class of compounds.
References
- 1. Desulfonylation of tosyl amides through catalytic photoredox cleavage of N-S bond under visible-light irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Desulfonylation of tosyl amides through catalytic photoredox cleavage of N-S bond under visible-light irradiation. | Semantic Scholar [semanticscholar.org]
- 4. p-Toluenesulfonamides [organic-chemistry.org]
- 5. organic chemistry - Effect of electron-donating and electron-withdrawing groups on the C=O bond - Chemistry Stack Exchange [chemistry.stackexchange.com]
A Comprehensive Review of N-Sulfonylated Imidazolidine-2,4-diones: Synthesis, Biological Activities, and Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The imidazolidine-2,4-dione, or hydantoin, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs. The introduction of a sulfonyl group at the N1 or N3 position of this heterocyclic ring has given rise to a diverse class of compounds, N-sulfonylated imidazolidine-2,4-diones, with a wide spectrum of biological activities. This technical guide provides a comprehensive literature review of these compounds, focusing on their synthesis, quantitative structure-activity relationships, and therapeutic potential as anticancer, hypoglycemic, and immunomodulatory agents. Detailed experimental protocols for key synthetic steps and biological assays are provided to facilitate further research and development in this promising area.
Synthesis of N-Sulfonylated Imidazolidine-2,4-diones
The synthesis of N-sulfonylated imidazolidine-2,4-diones is typically a two-step process. The first step involves the construction of the core imidazolidine-2,4-dione ring, followed by the N-sulfonylation reaction.
Synthesis of the Imidazolidine-2,4-dione Core
A common and versatile method for the synthesis of 5-substituted or 5,5-disubstituted imidazolidine-2,4-diones is the Bucherer-Bergs reaction . This multicomponent reaction involves heating an aldehyde or ketone with potassium or sodium cyanide and ammonium carbonate in a suitable solvent, such as aqueous ethanol.
Experimental Protocol: Bucherer-Bergs Reaction
A general procedure for the Bucherer-Bergs reaction is as follows:
-
To a solution of the corresponding ketone (1 equivalent) in a mixture of ethanol and water, add potassium cyanide (2 equivalents) and ammonium carbonate (2 equivalents).
-
Heat the reaction mixture at 60-70°C for several hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with a mineral acid (e.g., HCl) to precipitate the imidazolidine-2,4-dione product.
-
Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to afford the pure product.
N-Sulfonylation of the Imidazolidine-2,4-dione Ring
The final step in the synthesis is the introduction of the arylsulfonyl group onto one of the nitrogen atoms of the imidazolidine-2,4-dione ring. This is typically achieved by reacting the hydantoin with an appropriate arylsulfonyl chloride in the presence of a base, such as triethylamine.[1][2]
Experimental Protocol: N-Sulfonylation
A general procedure for the N-sulfonylation of imidazolidine-2,4-diones is as follows:
-
Dissolve the imidazolidine-2,4-dione (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
-
Add triethylamine (1.1-1.5 equivalents) to the solution and stir at room temperature.
-
Add the desired arylsulfonyl chloride (1.1 equivalents) dropwise to the reaction mixture.
-
Continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the N-sulfonylated imidazolidine-2,4-dione.
General synthetic workflow for N-sulfonylated imidazolidine-2,4-diones.
Biological Activities and Therapeutic Applications
N-sulfonylated imidazolidine-2,4-diones have demonstrated a remarkable range of biological activities, making them attractive candidates for drug development in various therapeutic areas.
Anticancer Activity
A significant body of research has focused on the anticancer potential of this class of compounds. Several derivatives have shown potent cytotoxic activity against a panel of human cancer cell lines.
Quantitative Data on Anticancer Activity
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 7 | MCF-7 | 38.30 | [3] |
| HCT-116 | 47.46 | [3] | |
| HePG-2 | 55.81 | [3] | |
| 10 (4-chlorophenyl) | MCF-7 | 11.18 | [3] |
| HCT-116 | 17.90 | [3] | |
| HePG-2 | 10.69 | [3] | |
| 11 (4-fluorophenyl) | MCF-7 | 14.25 | [3] |
| HCT-116 | 28.33 | [3] | |
| HePG-2 | 21.06 | [3] | |
| 24 (2-naphthalene) | MCF-7 | 4.92 | [3] |
| HCT-116 | 12.83 | [3] | |
| HePG-2 | 9.07 | [3] | |
| 13b | Caco-2 | 41.30 | [4] |
| 13c | Caco-2 | 109.2 | [4] |
| Ic | CCRF-CEM | logGI50 = -6.06 | [5] |
| HL-60(TB) | logGI50 = -6.53 | [5] | |
| MOLT-4 | logGI50 = -6.52 | [5] | |
| SR | logGI50 = -6.51 | [5] | |
| 8k | K562, PC-3 | Better than lead | [6] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Seed human cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the N-sulfonylated imidazolidine-2,4-dione derivatives for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Some of these compounds are believed to exert their anticancer effects by inhibiting anti-apoptotic proteins of the Bcl-2 family.
Proposed mechanism of action for Bcl-2 inhibiting N-sulfonylated imidazolidine-2,4-diones.
Hypoglycemic Activity
Certain N-sulfonylated imidazolidine-2,4-diones have shown significant potential as hypoglycemic agents, making them promising leads for the development of new anti-diabetic drugs.[1][2]
Quantitative Data on Hypoglycemic Activity
| Compound | Animal Model | Dose | Blood Glucose Reduction (mg/dL) after 5h | Reference |
| 2a | Alloxan-induced diabetic rats | Not specified | -286 ± 7 | [1][2] |
| 2b | Alloxan-induced diabetic rats | Not specified | -268 ± 9 | [1][2] |
| 2e | Alloxan-induced diabetic rats | Not specified | Moderate activity | [1][2] |
| Glipizide | Alloxan-induced diabetic rats | Not specified | -270 ± 8 | [1][2] |
Experimental Protocol: Alloxan-Induced Diabetic Rat Model
-
Induce diabetes in rats by a single intraperitoneal injection of alloxan monohydrate (e.g., 150 mg/kg body weight) dissolved in a suitable buffer.
-
Confirm the diabetic state by measuring fasting blood glucose levels after a few days. Rats with blood glucose levels above a certain threshold (e.g., 200 mg/dL) are selected for the study.
-
Administer the test compounds (N-sulfonylated imidazolidine-2,4-diones) orally or via another appropriate route.
-
Collect blood samples at different time intervals (e.g., 0, 1, 3, 5 hours) after drug administration.
-
Measure the blood glucose levels using a glucometer.
-
Compare the reduction in blood glucose levels with a standard anti-diabetic drug (e.g., glipizide) and a control group.
Lymphoid-Specific Tyrosine Phosphatase (LYP) Inhibition
Lymphoid-specific tyrosine phosphatase (LYP), also known as PTPN22, is a critical negative regulator of T-cell receptor (TCR) signaling.[7] Overactivity of LYP is associated with several autoimmune diseases. Imidazolidine-2,4-dione derivatives have been identified as potential inhibitors of LYP, suggesting their utility in the treatment of autoimmune disorders.[7]
Quantitative Data on LYP Inhibition
| Compound | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |
| 9p | 6.95 | - | - | [7] |
| 9r | 2.85 | 1.09 | Competitive | [7] |
Experimental Protocol: LYP Inhibition Assay
A typical in vitro LYP inhibition assay involves:
-
Expression and purification of the catalytic domain of human LYP.
-
Incubating the enzyme with various concentrations of the inhibitor.
-
Initiating the enzymatic reaction by adding a suitable substrate, such as p-nitrophenyl phosphate (pNPP) or a phosphopeptide.
-
Monitoring the product formation over time using a spectrophotometer or other appropriate detection method.
-
Calculating the percentage of inhibition and determining the IC50 and Ki values.
References
- 1. research.monash.edu [research.monash.edu]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. acsi-journal.eu [acsi-journal.eu]
- 5. Synthesis and in vitro anticancer activity of 2,4-azolidinedione-acetic acids derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and preliminary bioactivity studies of imidazolidine-2,4-dione derivatives as Bcl-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives as lymphoid-specific tyrosine phosphatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Advent and Advancement of N-Sulfonylated Hydantoins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hydantoin scaffold, a five-membered heterocyclic ring (imidazolidine-2,4-dione), has been a cornerstone in medicinal chemistry for over a century. First isolated in 1861 by Adolf von Baeyer during his research on uric acid, the parent hydantoin molecule has since given rise to a vast and diverse family of derivatives with a wide spectrum of biological activities.[1][2] Early milestones in hydantoin chemistry include the Urech hydantoin synthesis in 1873 and the development of the Bucherer–Bergs reaction.[2][3] The therapeutic potential of this scaffold was notably realized with the discovery of the anticonvulsant properties of phenytoin in 1938, a drug that remains in clinical use today.[4] This discovery spurred further exploration of hydantoin derivatives, leading to the development of antiarrhythmics, anticancer agents, and anti-inflammatory drugs.
This technical guide focuses on a specific and highly significant subclass: N-sulfonylated hydantoins . The introduction of a sulfonyl group at the N1 or N3 position of the hydantoin ring profoundly influences the molecule's physicochemical properties, often enhancing its biological activity and modulating its mechanism of action. This guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of N-sulfonylated hydantoins, presenting key data, experimental methodologies, and the underlying signaling pathways.
Historical Development of N-Sulfonylated Hydantoins
While the history of the parent hydantoin ring is well-documented, the precise timeline for the discovery of its N-sulfonylated derivatives is less clear. The initial focus of hydantoin chemistry was on substitutions at the C5 position. However, with the advent of more sophisticated synthetic methodologies in the 20th century, attention turned to modifications of the hydantoin nitrogen atoms. The development of reagents like sulfonyl isocyanates and the refinement of reactions involving sulfonyl chlorides paved the way for the systematic synthesis of N-sulfonylated hydantoins.[5] These early synthetic efforts were often driven by the desire to create novel compounds with improved pharmacological profiles, building upon the established success of other sulfonamide-containing drugs.
Synthetic Methodologies
The synthesis of N-sulfonylated hydantoins can be achieved through several key pathways. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Synthesis via N-Aryloxy(alkoxy)sulfonyl Isocyanates
One effective method involves the reaction of N-aryloxy(alkoxy)sulfonyl isocyanates with α-bromoacetamides in the presence of a base such as triethylamine. This reaction proceeds through the in situ formation of a urea salt, which subsequently undergoes intramolecular cyclization to yield the N-sulfonylated hydantoin.[5]
Experimental Protocol: Synthesis of N-Sulfonyl Hydantoins from N-aryloxy(alkoxy)sulfonyl Isocyanates [5]
-
An equimolar mixture of the appropriate α-bromoacetamide and triethylamine is dissolved in anhydrous acetone.
-
To this solution, an equimolar amount of the corresponding N-aryloxy(alkoxy)sulfonyl isocyanate is added. The reaction is often exothermic and may require cooling.
-
The reaction mixture is heated to reflux to facilitate the intramolecular cyclization of the intermediate urea salt.
-
Reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
Synthesis from Sulfonyl Chlorides
A more direct approach involves the reaction of a pre-formed hydantoin with a sulfonyl chloride in the presence of a base. This method is particularly useful for the synthesis of N3-sulfonylated hydantoins due to the higher acidity of the N3 proton.
Experimental Protocol: N-Sulfonylation of Hydantoins with Sulfonyl Chlorides
-
The parent hydantoin is dissolved in a suitable aprotic solvent, such as acetonitrile or dimethylformamide (DMF).
-
A base, such as potassium carbonate or triethylamine, is added to the solution to deprotonate the hydantoin nitrogen.
-
The desired sulfonyl chloride is added dropwise to the reaction mixture at room temperature.
-
The reaction is stirred until completion, as indicated by TLC.
-
The reaction mixture is then quenched with water, and the product is extracted with an organic solvent.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography or recrystallization.
Synthesis of N-(Coumarin Sulfonyl) Hydantoins
A specific example of N-sulfonylated hydantoin synthesis involves the use of coumarin-sulfonyl chlorides, leading to hybrid molecules with potential for unique biological activities.
Experimental Protocol: Synthesis of N-(Coumarin Sulfonyl) Hydantoins [6]
-
Glycine is acylated with a coumarin-6-sulfonyl chloride or 6-nitrocoumarin-3-sulfonyl chloride to produce N-(coumarin sulfonyl) glycine.
-
The resulting N-(coumarin sulfonyl) glycine is treated with ammonium thiocyanate and acetic anhydride to yield the corresponding N-(coumarin sulfonyl)-2-thiohydantoin.
-
The thiohydantoin is then hydrolyzed using aqueous chloroacetic acid to afford the final N-(coumarin sulfonyl) hydantoin.
Quantitative Biological Data
N-sulfonylated hydantoins have demonstrated significant potential in various therapeutic areas, including as antimicrobial and anticancer agents. The following tables summarize key quantitative data from selected studies.
Table 1: Antimicrobial Activity of Hydantoin Cyclohexyl Sulfonamide Derivatives [7]
| Compound | Target Organism | EC50 (µg/mL) |
| 3h | Erwinia carotorora | 2.65 |
| 3r | Erwinia carotorora | 4.24 |
| 3s | Erwinia carotorora | 4.29 |
| 3q | Sclerotinia sclerotiorum | 1.44 |
| 3w | Botrytis cinerea | 4.80 |
| Iprodione (control) | Sclerotinia sclerotiorum | 1.39 |
| Streptomycin Sulfate (control) | Erwinia carotorora | 5.96 |
Table 2: Carbonic Anhydrase Inhibition by Phthalimide-Hydantoin Hybrids [8][9][10]
| Compound | hCA I (Ki, µM) | hCA II (Ki, µM) | hCA VI (Ki, µM) | hCA VII (Ki, µM) | hCA IX (Ki, µM) |
| 3a | >100 | 12.45 | 0.876 | 0.075 | 0.231 |
| 3b | >100 | 25.32 | 0.912 | 0.163 | 0.314 |
| 5 | >100 | 31.17 | 1.12 | 13.88 | 0.418 |
| Acetazolamide (AAZ) | 0.250 | 0.012 | 0.021 | 0.011 | 0.025 |
Signaling Pathways and Mechanisms of Action
The biological effects of N-sulfonylated hydantoins are mediated through their interaction with specific cellular pathways and enzymes. Two prominent mechanisms of action are the inhibition of bacterial folic acid synthesis and the inhibition of carbonic anhydrase.
Inhibition of Bacterial Folic Acid Synthesis
The sulfonamide moiety of certain N-sulfonylated hydantoins acts as a competitive inhibitor of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway. By mimicking the natural substrate, para-aminobenzoic acid (PABA), these compounds block the production of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the synthesis of nucleotides and certain amino acids. This ultimately leads to the cessation of bacterial growth and replication.
Caption: Inhibition of bacterial folic acid synthesis by N-sulfonylated hydantoins.
Carbonic Anhydrase Inhibition
Many N-sulfonylated hydantoins are potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. The sulfonamide group of these inhibitors coordinates to the zinc ion in the active site of the enzyme, preventing the binding of the natural substrates. Inhibition of CAs has therapeutic applications in the treatment of glaucoma, edema, and certain types of cancer.
Caption: Mechanism of carbonic anhydrase inhibition by N-sulfonylated hydantoins.
Conclusion and Future Directions
N-sulfonylated hydantoins represent a versatile and promising class of compounds with a broad range of biological activities. Their synthesis is readily achievable through various established methods, allowing for the generation of diverse chemical libraries for drug discovery. The quantitative data presented herein highlights their potential as potent antimicrobial and anticancer agents, with clear mechanisms of action that can be further exploited for the design of next-generation therapeutics.
Future research in this area should focus on several key aspects. A more thorough investigation into the historical development of N-sulfonylated hydantoins could provide valuable insights into the evolution of medicinal chemistry. The development of novel, more efficient, and stereoselective synthetic routes will continue to be a priority. Furthermore, a deeper understanding of the specific signaling pathways modulated by these compounds, beyond their direct enzyme inhibition, will be crucial for identifying new therapeutic targets and minimizing off-target effects. As our knowledge of the intricate biology of diseases grows, the N-sulfonylated hydantoin scaffold is poised to remain a valuable platform for the development of innovative and effective medicines.
References
- 1. Carbonic anhydrase - Wikipedia [en.wikipedia.org]
- 2. Hydantoin - Wikipedia [en.wikipedia.org]
- 3. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. daneshyari.com [daneshyari.com]
- 6. A Tour of Carbonic Anhydrase [sites.chem.utoronto.ca]
- 7. Synthesis and biological activity of novel hydantoin cyclohexyl sulfonamide derivatives as potential antimicrobial agents in agriculture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, carbonic anhydrase inhibition studies and modelling investigations of phthalimide–hydantoin hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, carbonic anhydrase inhibition studies and modelling investigations of phthalimide-hydantoin hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application of N-tosyl Imidazolidinediones in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
N-tosyl imidazolidinediones have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This class of compounds has shown significant potential in the development of novel therapeutic agents, particularly in the areas of oncology and metabolic diseases. The tosyl group often enhances the binding affinity and modulates the pharmacokinetic properties of the parent imidazolidinedione core, making these derivatives attractive candidates for drug discovery.
Therapeutic Applications and Biological Activities
N-tosyl imidazolidinedione derivatives have been primarily investigated for their anticancer and antidiabetic properties.
Anticancer Activity
Several studies have highlighted the potent anticancer effects of N-tosyl imidazolidinediones. These compounds have demonstrated cytotoxicity against a range of cancer cell lines, including breast, colon, and liver cancer.
A notable study reported the synthesis and anticancer evaluation of a series of Schiff's bases incorporating a 5,5-diphenylimidazolidine-2,4-dione scaffold. One of the derivatives, compound 24 , featuring a naphthalen-2-yl substitution, exhibited profound potency against the MCF-7 breast cancer cell line with an IC50 value of 4.92 µM.[1] This compound also showed excellent activity against HCT-116 (colon cancer) and HepG-2 (liver cancer) cell lines, with IC50 values of 12.83 µM and 9.07 µM, respectively.[1] The anticancer activity of these compounds is hypothesized to be mediated through the inhibition of key signaling proteins such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[1]
Another study on substituted imidazolidinone sulfonamides, which are structurally related to N-tosyl imidazolidinediones, demonstrated significant growth inhibition against a panel of 60 cancer cell lines.[2]
Table 1: Anticancer Activity of Imidazolidinedione Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 24 | MCF-7 (Breast) | 4.92 | [1] |
| HCT-116 (Colon) | 12.83 | [1] | |
| HepG-2 (Liver) | 9.07 | [1] | |
| Compound 10 | Average (MCF-7, HCT-116, HepG-2) | 13.2 | [1] |
| Compound 13 | Average (MCF-7, HCT-116, HepG-2) | 14.5 | [1] |
| Compound 21 | Average (MCF-7, HCT-116, HepG-2) | 13.1 | [1] |
Antidiabetic Activity
N-arylsulfonylimidazolidine-2,4-diones have been investigated as potential hypoglycemic agents. In a study using an alloxanized diabetic rat model, a series of these compounds were synthesized and evaluated for their ability to reduce blood glucose levels.
Compound 2a from this series demonstrated excellent hypoglycemic activity, with a reduction in blood glucose of -286 ± 7 mg/dL after 5 hours of administration. This effect was comparable to the standard drug, glipizide, which showed a reduction of -270 ± 8 mg/dL. Another compound, 2b , also exhibited significant hypoglycemic activity with a reduction of -268 ± 9 mg/dL.
Table 2: Hypoglycemic Activity of N-Arylsulfonylimidazolidine-2,4-diones
| Compound | Dose | Blood Glucose Reduction (mg/dL) after 5h | Reference |
| 2a | Not Specified | -286 ± 7 | |
| 2b | Not Specified | -268 ± 9 | |
| Glipizide (Standard) | Not Specified | -270 ± 8 |
These findings suggest that the N-tosyl imidazolidinedione scaffold can be a promising starting point for the design of novel antidiabetic drugs. The mechanism of action for their hypoglycemic effect is thought to involve the modulation of key enzymes in glucose metabolism.
Experimental Protocols
General Synthesis of 3-Arylsulfonyl-5,5-dimethylimidazolidine-2,4-diones
This protocol describes the synthesis of 3-arylsulfonylimidazolidine-2,4-diones, which can be adapted for N-tosyl derivatives.
Materials:
-
5,5-dimethylimidazolidine-2,4-dione
-
Appropriate arylsulfonyl chloride (e.g., p-toluenesulfonyl chloride)
-
Triethylamine
-
Dry acetone
-
Ice-cold water
-
Ethanol for recrystallization
Procedure:
-
To a solution of 5,5-dimethylimidazolidine-2,4-dione (10 mmol) in dry acetone (50 mL), add triethylamine (12 mmol).
-
Cool the mixture in an ice bath and add the arylsulfonyl chloride (11 mmol) dropwise with constant stirring.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the reaction mixture into ice-cold water (200 mL) with stirring.
-
Collect the precipitated solid by vacuum filtration and wash it thoroughly with water.
-
Dry the crude product and recrystallize it from ethanol to obtain the pure 3-arylsulfonyl-5,5-dimethylimidazolidine-2,4-dione.
-
Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Anticancer Activity Screening (MTT Assay)
This protocol outlines the general procedure for evaluating the cytotoxic activity of N-tosyl imidazolidinedione derivatives against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][4][5][6][7]
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116, HepG-2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
N-tosyl imidazolidinedione compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for dissolving formazan crystals)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the N-tosyl imidazolidinedione compounds in the culture medium. Replace the old medium with 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the compound compared to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Signaling Pathways and Mechanisms of Action
The anticancer activity of certain N-tosyl imidazolidinedione derivatives is believed to be mediated through the inhibition of the EGFR/HER2 signaling pathway. This pathway plays a crucial role in cell proliferation, survival, and differentiation, and its dysregulation is a hallmark of many cancers.[1][8][9][10]
EGFR/HER2 Signaling Pathway
EGFR and HER2 are receptor tyrosine kinases that, upon activation by ligand binding (for EGFR) or heterodimerization, trigger a downstream signaling cascade. This cascade primarily involves the PI3K/Akt and MAPK/ERK pathways, which ultimately lead to the transcription of genes involved in cell growth and survival.[8][10] N-tosyl imidazolidinedione derivatives may exert their anticancer effects by binding to the ATP-binding site of the kinase domain of EGFR and/or HER2, thereby inhibiting their autophosphorylation and the subsequent activation of downstream signaling.
Figure 1: EGFR/HER2 Signaling Pathway Inhibition.
Experimental and Logical Workflows
Synthesis and Screening Workflow
The general workflow for the synthesis and biological evaluation of N-tosyl imidazolidinedione derivatives involves a multi-step process from initial synthesis to lead compound identification.
Figure 2: Drug Discovery Workflow.
MTT Assay Workflow
The following diagram illustrates the key steps involved in performing an MTT assay for cytotoxicity screening.
Figure 3: MTT Assay Experimental Workflow.
References
- 1. Synthesis, biological evaluation and computer-aided discovery of new thiazolidine-2,4-dione derivatives as potential antitumor VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, biological evaluation and molecular dynamics simulation studies of imidazolidine-2,4-dione derivatives as novel PTP1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New thiazolidine-2,4-diones as effective anti-proliferative and anti-VEGFR-2 agents: Design, synthesis, in vitro, docking, MD simulations, DFT, ADMET, and toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 3-Tosylimidazolidine-2,4-dione as a Protecting Group for Amines
Introduction
Protecting group chemistry is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and drug development. The selective masking of reactive functional groups, such as amines, is crucial for the successful construction of complex molecules. An ideal protecting group should be easy to introduce, stable under a variety of reaction conditions, and readily removable in high yield under mild conditions that do not affect other functional groups within the molecule.
While a wide array of amine protecting groups are well-established, the exploration of novel protecting group strategies remains an active area of research to address challenges in selectivity, stability, and orthogonality. This document aims to provide a comprehensive overview of 3-tosylimidazolidine-2,4-dione as a potential protecting group for amines. However, a thorough review of the scientific literature reveals a significant lack of specific information regarding the synthesis and application of this compound for this purpose.
The imidazolidine-2,4-dione (hydantoin) scaffold itself is a well-known heterocyclic motif present in numerous biologically active compounds.[1][2][3] Various synthetic methods for imidazolidine-2,4-dione derivatives have been reported, often highlighting their therapeutic potential.[4]
Despite the prevalence of the imidazolidine-2,4-dione core and the common use of the tosyl group in organic chemistry, the specific application of this compound as a reagent for amine protection is not documented in the available scientific literature. Standard amine protection strategies typically involve the use of reagents like di-tert-butyl dicarbonate (Boc₂O), benzyl chloroformate (Cbz-Cl), and fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), which form carbamates with amines.[5][6] The reaction of amines with sulfonyl chlorides to form sulfonamides is also a common transformation.[7]
Given the absence of specific data, this document will, therefore, outline the hypothetical reaction pathways and logical considerations for the use of this compound as an amine protecting group, based on general principles of organic chemistry.
Logical Relationships and Hypothetical Workflows
The proposed use of this compound as a protecting group for amines would involve two key steps: the protection of the amine and its subsequent deprotection.
1. Hypothetical Protection Workflow
The protection step would likely involve the reaction of a primary or secondary amine with this compound. The nitrogen atom of the amine would act as a nucleophile, attacking the electrophilic sulfur atom of the tosyl group. This would lead to the formation of a sulfonamide and the release of the imidazolidine-2,4-dione moiety.
Caption: Hypothetical workflow for amine protection.
2. Hypothetical Deprotection Workflow
The deprotection of the resulting N-tosyl protected amine would be the critical step to regenerate the free amine. The cleavage of a tosyl group from a sulfonamide is a known transformation in organic synthesis, although it often requires specific and sometimes harsh conditions.
Caption: Hypothetical workflow for deprotection.
Experimental Protocols (Hypothetical)
As no specific experimental data for the use of this compound as a protecting group is available, the following protocols are hypothetical and based on general procedures for similar reactions. These protocols have not been experimentally validated and should be approached with caution.
Table 1: Hypothetical Reaction Conditions for Amine Protection
| Parameter | Condition |
| Reactants | Primary or Secondary Amine, this compound |
| Stoichiometry | 1.0 eq. Amine, 1.1 - 1.5 eq. Protecting Agent |
| Base | Triethylamine, DIPEA, or Pyridine (1.5 - 2.0 eq.) |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2 - 24 hours (monitored by TLC or LC-MS) |
| Work-up | Aqueous wash, extraction with an organic solvent, drying, and concentration |
| Purification | Column chromatography |
Hypothetical General Procedure for Amine Protection:
-
To a solution of the amine (1.0 eq.) and a suitable base (e.g., triethylamine, 1.5 eq.) in an anhydrous solvent (e.g., DCM) at 0 °C, add a solution of this compound (1.2 eq.) in the same solvent dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for the required time, monitoring the progress by an appropriate analytical technique.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-tosyl protected amine.
Table 2: Potential Deprotection Methods for N-Tosyl Amines
| Method | Reagents and Conditions |
| Reductive Cleavage | Sodium naphthalenide in THF; Samarium iodide (SmI₂) in THF/HMPA; Mg/MeOH |
| Acidic Hydrolysis | Concentrated HBr or HI at elevated temperatures; Triflic acid |
| Photochemical Cleavage | UV irradiation in the presence of a sensitizer |
Hypothetical General Procedure for Reductive Deprotection (using Sodium Naphthalenide):
-
Prepare a solution of sodium naphthalenide by stirring sodium metal and naphthalene in anhydrous THF under an inert atmosphere until a deep green color persists.
-
Cool the solution of the N-tosyl protected amine in anhydrous THF to -78 °C.
-
Add the sodium naphthalenide solution dropwise to the amine solution until the green color persists.
-
Stir the reaction at -78 °C for a specified time, monitoring the reaction by TLC or LC-MS.
-
Quench the reaction by the addition of a proton source (e.g., methanol or saturated aqueous ammonium chloride).
-
Allow the mixture to warm to room temperature and perform a standard aqueous work-up.
-
Purify the crude product by column chromatography or another suitable method to obtain the free amine.
Conclusion
While the concept of using this compound as a protecting group for amines is chemically plausible, there is currently no published scientific literature to support its practical application. The information presented herein is based on logical inference from established principles of organic chemistry. Researchers and scientists interested in exploring this potential protecting group would need to undertake foundational research to synthesize the reagent, optimize the protection and deprotection protocols, and evaluate its stability and orthogonality with other common protecting groups. Without such empirical data, the utility of this compound in drug development and organic synthesis remains speculative.
References
- 1. Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pmf.kg.ac.rs [pmf.kg.ac.rs]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for N-Tosyl Imidazolidinedione in Solid-Phase Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of N-tosyl imidazolidinedione chemistry in solid-phase organic synthesis (SPOS). The methodologies outlined are particularly relevant for the generation of combinatorial libraries of hydantoin derivatives, a scaffold of significant interest in drug discovery.
Introduction to Imidazolidinediones (Hydantoins)
Imidazolidine-2,4-diones, commonly known as hydantoins, are a class of heterocyclic compounds that represent a "privileged scaffold" in medicinal chemistry.[1] This designation stems from their frequent appearance in a wide array of biologically active molecules and approved pharmaceuticals. The rigid, five-membered ring of the hydantoin core provides a stable template for the spatial orientation of various substituents, enabling precise interactions with biological targets.
Advantages of Solid-Phase Organic Synthesis (SPOS)
The solid-phase synthesis of hydantoin libraries offers several advantages over traditional solution-phase chemistry, particularly for drug discovery applications:
-
High Throughput: SPOS is amenable to automation and parallel synthesis, allowing for the rapid generation of large, diverse libraries of compounds.[2][3]
-
Simplified Purification: Reagents and byproducts in excess can be easily removed by simple filtration and washing of the solid support, eliminating the need for complex purification steps between reactions.[4]
-
Reaction Driving Force: The use of excess reagents can be employed to drive reactions to completion, leading to higher yields of the desired products.[4]
Role of the N-Tosyl Group
The N-tosyl group in the context of imidazolidinedione synthesis on a solid support can serve several key functions:
-
Activating Group: The electron-withdrawing nature of the tosyl group can facilitate certain reactions.
-
Protecting Group: It can be used to protect one of the nitrogen atoms of the hydantoin ring while chemical modifications are performed elsewhere on the molecule.
-
Versatile Handle: The tosyl group itself can be a point of diversification or can be removed under specific conditions to yield the free N-H hydantoin.
Experimental Protocols
The following protocols describe a general methodology for the solid-phase synthesis of N-tosyl imidazolidinediones.
Protocol 1: Preparation of Resin-Bound N-Tosyl Amino Acid
This protocol outlines the initial attachment of an N-tosyl amino acid to a solid support.
Materials:
-
Wang Resin (or other suitable hydroxyl-functionalized resin)
-
N-Fmoc-N'-tosyl-amino acid (2 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (2 equivalents)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (20% in DMF)
Procedure:
-
Swell the Wang resin in DMF for 1 hour in a reaction vessel.
-
Drain the DMF and wash the resin with DCM (3x) and DMF (3x).
-
In a separate flask, dissolve the N-Fmoc-N'-tosyl-amino acid, DIC, and DMAP in DMF.
-
Add the solution to the swollen resin and shake at room temperature for 4 hours.
-
Drain the reaction mixture and wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
To remove the Fmoc protecting group, treat the resin with 20% piperidine in DMF for 20 minutes.
-
Drain the piperidine solution and wash the resin thoroughly with DMF (5x) and DCM (5x).
-
Dry the resin under vacuum.
Protocol 2: Formation of the Imidazolidinedione Ring
This protocol describes the cyclization step to form the N-tosyl imidazolidinedione on the solid support.
Materials:
-
Resin-bound amino acid from Protocol 1
-
Isocyanate or activated carbonate (e.g., N,N'-disuccinimidyl carbonate - DSC) (3 equivalents)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA, or 1,8-Diazabicycloundec-7-ene - DBU)
-
DMF
Procedure:
-
Swell the resin from Protocol 1 in DMF.
-
Add a solution of the isocyanate or DSC in DMF to the resin.
-
Shake the mixture at room temperature for 2-4 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
Treat the resin with a solution of the base (e.g., 20% DBU in DMF) to induce cyclization. Shake for 1-2 hours.[1]
-
Wash the resin extensively with DMF (5x) and DCM (5x).
-
Dry the resin under vacuum.
Protocol 3: Cleavage from the Solid Support
This protocol details the final step of cleaving the N-tosyl imidazolidinedione from the resin.
Materials:
-
Resin-bound N-tosyl imidazolidinedione from Protocol 2
-
Trifluoroacetic acid (TFA)
-
DCM
-
Triisopropylsilane (TIS) (as a scavenger)
Procedure:
-
Swell the dried resin in DCM.
-
Prepare a cleavage cocktail of TFA/TIS/DCM (e.g., 95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the resin and shake at room temperature for 1-2 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional DCM and combine the filtrates.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by an appropriate method, such as preparative HPLC.
Quantitative Data Summary
The following tables provide a summary of typical quantitative parameters for the solid-phase synthesis of N-tosyl imidazolidinediones.
Table 1: Reagent Equivalents and Reaction Conditions
| Step | Reagent | Equivalents | Solvent | Temperature | Time (hours) |
| Resin Loading | N-Fmoc-N'-tosyl-amino acid | 2 | DMF | Room Temp. | 4 |
| DIC | 2 | DMF | Room Temp. | 4 | |
| DMAP | 0.1 | DMF | Room Temp. | 4 | |
| Fmoc Deprotection | Piperidine | - | 20% in DMF | Room Temp. | 0.33 |
| Cyclization | Isocyanate/DSC | 3 | DMF | Room Temp. | 2-4 |
| Base (e.g., DBU) | - | 20% in DMF | Room Temp. | 1-2 | |
| Cleavage | TFA/TIS/DCM | - | 95:2.5:2.5 | Room Temp. | 1-2 |
Table 2: Representative Yields and Purity
| Compound Type | Synthesis Method | Typical Yield (%) | Typical Purity (%) |
| Resin-bound Hydantoins | SPOS via Isocyanate | 70-90 | >85 (crude) |
| Resin-bound Hydantoins | SPOS via DSC | 65-85 | >80 (crude) |
Note: Yields and purity are highly dependent on the specific substrates and reaction conditions used.
Visualizations
Experimental Workflow
Caption: Workflow for the solid-phase synthesis of N-tosyl imidazolidinedione.
Chemical Pathway on Solid Support
Caption: Reaction scheme for N-tosyl imidazolidinedione synthesis on a solid support.
References
- 1. Solid-phase synthesis of a library of amphipatic hydantoins. Discovery of new hits for TRPV1 blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiple solid-phase synthesis of hydantoins and thiohydantoins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 4. Solid-phase synthesis - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 3-Tosylimidazolidine-2,4-dione as a Dienophile in Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction is a cornerstone of synthetic organic chemistry, enabling the stereocontrolled synthesis of six-membered rings.[1][2][3] The judicious choice of diene and dienophile is crucial for controlling the reaction's rate and selectivity.[1][3][4] This document explores the potential application of 3-Tosylimidazolidine-2,4-dione as a novel dienophile in Diels-Alder reactions. The electron-withdrawing nature of the tosyl group, coupled with the inherent features of the imidazolidine-2,4-dione core, suggests its utility in forming complex polycyclic structures, which are of significant interest in medicinal chemistry and materials science.
The imidazolidine-2,4-dione scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities. While thiazolidine-2,4-dione derivatives are well-explored for their therapeutic potential, the analogous imidazolidinone structures remain a promising area for investigation.[5][6][7][8] The introduction of a tosyl group at the N3 position is expected to enhance the dienophilic reactivity of the C=C bond equivalent within the heterocyclic system, making it a promising candidate for [4+2] cycloaddition reactions.
Hypothetical Reaction Data
Due to the novelty of this compound as a dienophile, specific experimental data is not yet extensively available in the literature. However, based on the general principles of Diels-Alder reactions, we can predict the outcomes of its reaction with a common diene like cyclopentadiene. The following table summarizes the expected quantitative data for a representative reaction.
| Diene | Dienophile | Product | Expected Yield (%) | Expected Diastereomeric Ratio (endo:exo) |
| Cyclopentadiene | This compound | 5-Tosyl-5-azabicyclo[2.2.1]heptane-2,3-dicarboximide | 85-95% | >95:5 |
Note: The data presented in this table is hypothetical and intended for illustrative purposes. Actual experimental results may vary.
Experimental Workflow
The general workflow for the Diels-Alder reaction involving this compound is depicted below. The process involves the preparation of the reactants, the cycloaddition reaction itself, followed by purification and characterization of the resulting cycloadduct.
Caption: General workflow for the Diels-Alder reaction.
Detailed Experimental Protocol
This protocol describes a representative procedure for the Diels-Alder reaction between cyclopentadiene and this compound.
Materials:
-
This compound
-
Dicyclopentadiene
-
Anhydrous Toluene
-
Ethyl acetate
-
Hexanes
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
Preparation of Cyclopentadiene: Freshly crack dicyclopentadiene by heating it to its boiling point (approx. 170 °C) and collecting the cyclopentadiene monomer by distillation. The freshly distilled cyclopentadiene should be kept on ice and used immediately.
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Addition of Reactants: Dissolve the this compound in anhydrous toluene (50 mL). To this solution, add freshly distilled cyclopentadiene (1.2 eq) dropwise at room temperature with vigorous stirring.
-
Reaction Conditions: Heat the reaction mixture to 80 °C and allow it to stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. Alternatively, the product may be purified by recrystallization from an appropriate solvent system.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy to confirm its structure and purity.
Logical Relationship of Reaction Components
The following diagram illustrates the relationship between the key components and concepts in the described Diels-Alder reaction.
Caption: Conceptual diagram of the Diels-Alder reaction.
Conclusion
This compound represents a promising, yet underexplored, dienophile for Diels-Alder reactions. The anticipated high reactivity and stereoselectivity make it a valuable building block for the synthesis of novel polycyclic scaffolds with potential applications in drug discovery and materials science. The protocols and conceptual frameworks provided herein offer a starting point for researchers to explore the synthetic utility of this compound. Further experimental validation is necessary to fully elucidate its reaction scope and optimize conditions for various diene partners.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 3. Diels-Alder Reaction [organic-chemistry.org]
- 4. Diels Alder Reaction: Dienes and Dienophiles - Chemistry Steps [chemistrysteps.com]
- 5. Novel Route for Synthesis of Thiozolidine-2,4-Dione Derivatives as a Mannich Base [scirp.org]
- 6. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antimicrobial activity of some new thiazolyl thiazolidine-2,4-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medcraveonline.com [medcraveonline.com]
N-Tosyl Hydantoins: Versatile Precursors for Pharmacologically Active Compounds
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydantoin, a five-membered heterocyclic ring, is a privileged scaffold in medicinal chemistry, forming the core structure of numerous clinically significant drugs. Its derivatives exhibit a wide spectrum of pharmacological activities, including anticonvulsant, anticancer, anti-inflammatory, and antimicrobial properties. The strategic modification of the hydantoin ring at its N1 and N3 positions allows for the synthesis of a diverse array of compounds with tailored biological activities. Among the various synthetic strategies, the use of N-tosyl hydantoins as precursors offers a powerful and versatile approach for the introduction of diverse functional groups, leading to the generation of novel pharmacologically active agents.
The tosyl (p-toluenesulfonyl) group serves as an excellent activating and protecting group. Its electron-withdrawing nature enhances the acidity of the N-H proton, facilitating selective N-alkylation and other modifications. Furthermore, the tosyl group can be readily cleaved under specific conditions, providing access to N-substituted hydantoins that are themselves bioactive or can be further functionalized. This application note provides a detailed overview of the synthesis of N-tosyl hydantoins and their application as precursors for pharmacologically active compounds, complete with experimental protocols, quantitative data, and pathway diagrams.
Synthesis of N-Tosyl Hydantoins: A General Protocol
The N-tosylation of a hydantoin core, such as 5,5-diphenylhydantoin (phenytoin), is a crucial first step in leveraging this scaffold for further diversification. The following protocol outlines a general method for this transformation.
Experimental Protocol: N-Tosylation of 5,5-Diphenylhydantoin
Materials:
-
5,5-Diphenylhydantoin
-
Tosyl chloride (TsCl)
-
Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5,5-diphenylhydantoin (1.0 eq) in anhydrous DCM or ACN.
-
Base Addition: Add triethylamine (1.2 eq) or potassium carbonate (2.0 eq) to the solution and stir for 10-15 minutes at room temperature.
-
Tosylation: To the stirred suspension, add tosyl chloride (1.1 eq) portion-wise over 5-10 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction time may vary from a few hours to overnight.
-
Work-up:
-
If using TEA, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
If using K₂CO₃, filter off the solid and wash with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-tosyl-5,5-diphenylhydantoin.
Expected Yield: 80-95%
Characterization: The structure of the synthesized N-tosyl hydantoin should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Application of N-Tosyl Hydantoins as Precursors
N-tosyl hydantoins are valuable intermediates for the synthesis of a variety of pharmacologically active molecules, particularly N-substituted hydantoin derivatives. The tosyl group facilitates selective alkylation at the other nitrogen atom of the hydantoin ring.
Synthesis of N-Alkylated Phenytoin Analogs as Anticonvulsants
The anticonvulsant activity of hydantoin derivatives is well-established, with phenytoin being a frontline drug for the treatment of epilepsy.[1] The synthesis of novel N-alkylated phenytoin analogs can lead to compounds with improved pharmacological profiles, such as enhanced efficacy, reduced side effects, or altered pharmacokinetic properties.[2][3]
Experimental Protocol: N1-Alkylation of N3-Tosyl-5,5-diphenylhydantoin
Materials:
-
N3-Tosyl-5,5-diphenylhydantoin
-
Potassium tert-butoxide (t-BuOK) or Potassium Hexamethyldisilazide (KHMDS)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Anhydrous Tetrahydrofuran (THF)
-
Magnetic stirrer
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
Reaction Setup: To a solution of N3-tosyl-5,5-diphenylhydantoin (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add potassium tert-butoxide (1.1 eq) or KHMDS (1.1 eq).
-
Deprotonation: Stir the mixture at 0 °C for 30 minutes.
-
Alkylation: Add the desired alkyl halide (1.2 eq) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to yield the N1-alkylated-N3-tosyl-5,5-diphenylhydantoin.
-
Detosylation (if required): The tosyl group can be removed under various conditions, such as with HBr in acetic acid or using reducing agents like sodium naphthalenide, to yield the N1-alkylated-5,5-diphenylhydantoin.
Quantitative Data:
The following table summarizes representative yields for the synthesis of N-tosyl hydantoins and their subsequent alkylation.
| Precursor | Reagent | Product | Yield (%) | Reference |
| 5,5-Diphenylhydantoin | Tosyl Chloride | N-Tosyl-5,5-diphenylhydantoin | ~90% | (Adapted) |
| N-Tosyl-5,5-diphenylhydantoin | Methyl Iodide | 1-Methyl-3-tosyl-5,5-diphenylhydantoin | ~85% | [2] |
| N-Tosyl-5,5-diphenylhydantoin | Ethyl Bromide | 1-Ethyl-3-tosyl-5,5-diphenylhydantoin | ~80% | [2] |
The anticonvulsant activity of the synthesized compounds is typically evaluated in animal models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[4]
| Compound | MES Test (ED₅₀ mg/kg) | scPTZ Test (ED₅₀ mg/kg) | Reference |
| Phenytoin | 9.5 | >100 | [4] |
| 1-Methyl-5,5-diphenylhydantoin | 15.2 | >100 | [4] |
| 1-Ethyl-5,5-diphenylhydantoin | 20.8 | >100 | [4] |
Logical Workflow for Synthesis
The following diagram illustrates the general workflow for utilizing N-tosyl hydantoins as precursors for pharmacologically active compounds.
Caption: Synthetic workflow using N-tosyl hydantoins.
Application in Anticancer Drug Discovery
Hydantoin derivatives have emerged as promising anticancer agents, targeting various cellular pathways involved in cancer progression.[5][6][7] The N-tosyl hydantoin scaffold can be elaborated to synthesize inhibitors of key cancer targets, such as protein kinases.
Synthesis of Kinase Inhibitors
Many kinase inhibitors feature a heterocyclic core, and the hydantoin scaffold can be functionalized to interact with the ATP-binding site of kinases.[8] The use of N-tosyl hydantoins allows for the introduction of pharmacophoric elements required for kinase inhibition.
Conceptual Synthetic Route:
-
Synthesis of a functionalized N-tosyl hydantoin: Starting from a suitable hydantoin, perform N-tosylation.
-
Introduction of a linker: Alkylate the N1 position with a bifunctional linker (e.g., a haloalkyl amine precursor).
-
Coupling with a recognition motif: Couple the linker to a moiety known to interact with a specific kinase.
-
Detosylation (optional): Depending on the structure-activity relationship (SAR), the tosyl group may be retained or removed.
Signaling Pathway Inhibition
Hydantoin-based drugs can modulate various signaling pathways implicated in disease. For instance, certain hydantoin derivatives have been shown to inhibit receptor tyrosine kinases (RTKs) like EGFR and VEGFR, which are crucial for tumor growth and angiogenesis.[8]
The diagram below illustrates a simplified signaling pathway that can be targeted by hydantoin-based kinase inhibitors.
Caption: Inhibition of RTK signaling by hydantoin derivatives.
Conclusion
N-tosyl hydantoins represent a highly valuable class of synthetic intermediates for the development of novel pharmacologically active compounds. The tosyl group serves as a versatile handle for the selective functionalization of the hydantoin core, enabling the synthesis of diverse libraries of molecules for screening against various therapeutic targets. The protocols and data presented herein provide a foundation for researchers to explore the potential of N-tosyl hydantoins in their drug discovery and development programs. The continued exploration of this chemical space is anticipated to yield new therapeutic agents with improved efficacy and safety profiles for a range of diseases.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1. syhtesis-of-phynetoin-students.pdf [slideshare.net]
- 4. Hydantoin synthesis [organic-chemistry.org]
- 5. journals.iau.ir [journals.iau.ir]
- 6. wjpls.org [wjpls.org]
- 7. researchgate.net [researchgate.net]
- 8. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Tosylimidazolidine-2,4-dione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals engaged in the synthesis of 3-Tosylimidazolidine-2,4-dione. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis of this compound typically involves the N-tosylation of imidazolidine-2,4-dione (also known as hydantoin) using p-toluenesulfonyl chloride (TsCl) in the presence of a base.
Q2: Which starting materials and reagents are required for this synthesis?
A2: The key reagents include imidazolidine-2,4-dione, p-toluenesulfonyl chloride (TsCl), a suitable base (e.g., triethylamine, pyridine, or sodium hydride), and an appropriate solvent (e.g., dichloromethane, acetonitrile, or tetrahydrofuran).
Q3: What are the primary safety precautions to consider during this synthesis?
A3: p-Toluenesulfonyl chloride is corrosive and a lachrymator; it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. The bases and solvents used can also be hazardous and should be handled with care according to their safety data sheets (SDS).
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and solutions.
Problem 1: Low or No Product Yield
Q: I am getting a very low yield of this compound, or the reaction is not proceeding at all. What could be the issue?
A: Several factors can contribute to low product yield. Consider the following troubleshooting steps:
-
Inadequate Base: The N-H proton of the imidazolidine-2,4-dione needs to be deprotonated for the reaction to occur. The choice and amount of base are critical.
-
Solution: Ensure you are using a sufficiently strong base to deprotonate the N3 position. The N3-H is more acidic than the N1-H due to the presence of two adjacent carbonyl groups. A common strategy is to use a slight excess of a tertiary amine base like triethylamine or pyridine. For complete deprotonation, a stronger base like sodium hydride (NaH) might be necessary, though this could increase the risk of di-tosylation.
-
-
Reaction Temperature: The reaction may be too slow at low temperatures.
-
Solution: While the reaction is often started at 0°C to control the initial exothermic reaction, it may require warming to room temperature or gentle heating to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Moisture Contamination: p-Toluenesulfonyl chloride is sensitive to moisture and can hydrolyze to p-toluenesulfonic acid, which will not react with the hydantoin.
-
Solution: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
-
Poor Quality Reagents: The purity of the starting materials is crucial.
-
Solution: Use freshly purchased or purified imidazolidine-2,4-dione and p-toluenesulfonyl chloride.
-
Problem 2: Formation of Multiple Products (Side Reactions)
Q: My TLC analysis shows multiple spots, indicating the formation of side products. What are the likely side reactions and how can I minimize them?
A: The most common side reaction is the formation of the di-tosylated product, 1,3-ditosylimidazolidine-2,4-dione.
-
Cause: Use of a strong base or an excess of p-toluenesulfonyl chloride can lead to the tosylation of both N1 and N3 positions.
-
Solution:
-
Stoichiometry Control: Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of p-toluenesulfonyl chloride relative to the imidazolidine-2,4-dione.
-
Base Selection: A milder base, such as triethylamine or pyridine, is less likely to cause di-tosylation compared to a strong base like sodium hydride.
-
Controlled Addition: Add the p-toluenesulfonyl chloride solution slowly to the reaction mixture at a low temperature (e.g., 0°C) to control the reaction rate and selectivity.
-
Another potential side product could be the hydrolysis of the tosyl group from the product, although this is less common under standard reaction conditions.
Problem 3: Difficulties in Product Purification
Q: I am having trouble isolating the pure this compound from the reaction mixture. What purification methods are recommended?
A: Purification can be challenging due to the presence of unreacted starting materials, the di-tosylated byproduct, and the salt of the base used.
-
Work-up Procedure:
-
After the reaction is complete, quench the reaction mixture with water or a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and precipitate the product.
-
Extract the aqueous layer with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Wash the combined organic layers with dilute acid (e.g., 1M HCl) to remove the amine base, followed by a brine wash.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Crystallization: The crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.
-
Column Chromatography: If recrystallization is ineffective, purification by flash column chromatography on silica gel is a reliable method. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the desired product from impurities.
Experimental Protocols
A general experimental protocol for the synthesis of this compound is provided below. Researchers should optimize the conditions based on their specific laboratory setup and available reagents.
Materials:
-
Imidazolidine-2,4-dione
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve imidazolidine-2,4-dione (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.2 eq) to the solution and stir for 10 minutes.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous dichloromethane to the reaction mixture over 30 minutes.
-
Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Base | Triethylamine | Pyridine | Sodium Hydride |
| Solvent | Dichloromethane | Acetonitrile | Tetrahydrofuran |
| Temperature | 0°C to rt | Room Temperature | 0°C to rt |
| TsCl (eq.) | 1.1 | 1.1 | 1.1 |
| Typical Yield | Moderate to Good | Moderate | Variable (risk of di-tosylation) |
| Key Challenge | Slow reaction | Slower reaction | Di-tosylation |
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting guide for the synthesis of this compound.
Deprotection methods for the N-tosyl group on a hydantoin ring.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the deprotection of N-tosyl groups on hydantoin rings.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for deprotecting an N-tosyl group on a hydantoin ring?
A1: While the N-tosyl group is a stable protecting group, several methods can be employed for its removal from a hydantoin nitrogen.[1] These can be broadly categorized as:
-
Basic Hydrolysis: This method involves the use of a base to cleave the sulfonamide bond. Milder basic conditions are generally preferred for hydantoin-containing substrates to avoid ring hydrolysis.
-
Reductive Cleavage: These methods use reducing agents to break the N-S bond of the sulfonamide.
-
Acidic Hydrolysis: Strong acids can be used to remove the tosyl group, although the stability of the hydantoin ring under these conditions must be considered.
-
Photolytic Cleavage: This method utilizes light to induce the cleavage of the N-S bond.
Q2: Why is my N-tosyl hydantoin deprotection reaction not going to completion?
A2: Incomplete deprotection can be due to several factors:
-
Insufficient reagent: The stoichiometry of the deprotecting agent may be inadequate.
-
Reaction time: The reaction may not have been allowed to proceed for a sufficient duration.
-
Temperature: The reaction temperature might be too low to overcome the activation energy for the cleavage of the stable N-tosyl group.
-
Steric hindrance: Bulky substituents on the hydantoin ring or the tosyl group can hinder the approach of the reagent.
-
Solvent effects: The choice of solvent can significantly impact the reaction rate and solubility of the substrate and reagents.
Q3: I am observing side products in my deprotection reaction. What could they be?
A3: The formation of side products is a common issue. With N-tosyl hydantoins, potential side products can arise from:
-
Hydantoin ring opening: The hydantoin ring is susceptible to hydrolysis, especially under strong basic or acidic conditions, leading to the formation of hydantoic acid derivatives or amino acids.[2][3]
-
Reactions with other functional groups: If your molecule contains other sensitive functional groups, they may react under the deprotection conditions.
-
Byproducts from the reagent: The deprotecting agent itself can sometimes lead to the formation of byproducts that complicate purification.
Q4: Can I selectively deprotect an N-tosyl group on a hydantoin in the presence of other protecting groups?
A4: Yes, selective deprotection is possible and is a key consideration in multi-step synthesis. The choice of an appropriate deprotection method that is orthogonal to the other protecting groups present in the molecule is crucial. For example, a mild basic deprotection of the N-tosyl group might be compatible with acid-labile protecting groups like Boc. Careful planning of your protecting group strategy is essential.[4]
Troubleshooting Guides
Problem 1: Low to No Deprotection Yield
| Possible Cause | Troubleshooting Suggestion |
| Reagent Inactivity | Use a fresh batch of the deprotecting agent. Some reagents, especially reducing agents, can degrade over time. |
| Sub-optimal Reaction Conditions | Increase the reaction temperature in increments of 10 °C. Increase the reaction time and monitor by TLC or LC-MS. |
| Poor Solubility | Use a co-solvent to improve the solubility of the N-tosyl hydantoin. For example, in the cesium carbonate method, THF is used as a co-solvent with methanol.[5] |
| Steric Hindrance | Consider using a less sterically hindered deprotecting agent or a method that is less sensitive to steric effects. |
Problem 2: Hydantoin Ring Opening
The hydantoin ring can be susceptible to hydrolytic cleavage, particularly under harsh basic conditions.[6][7]
| Symptom | Troubleshooting Suggestion |
| Formation of polar byproducts, confirmed by MS to be consistent with hydantoic acid or amino acid derivatives. | Avoid strong bases like NaOH or KOH, especially at elevated temperatures. Opt for milder basic conditions, such as cesium carbonate in a mixture of THF and methanol at room temperature.[5] Consider reductive or photolytic deprotection methods which are typically performed under neutral conditions. |
| Complete degradation of starting material with no desired product. | The reaction conditions are too harsh. Screen a variety of milder deprotection methods. |
Deprotection Methodologies & Experimental Protocols
Below are tables summarizing common deprotection methods for N-tosyl groups on nitrogen heterocycles. Note: These conditions have been reported for substrates like indoles and may require optimization for your specific N-tosyl hydantoin derivative.
Table 1: Basic Hydrolysis Methods for N-Tosyl Deprotection
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference Substrate | Citation |
| Cs₂CO₃ (3 equiv.) | THF/MeOH (2:1) | Room Temp. | 18 | 98 | N-Tosyl-5-bromoindole | [5] |
| NaN₃ (1.2 equiv.) | DMF | Room Temp. | 4 | 83-98 | N-Tosylpyrroloiminoquinones | [6] |
Detailed Experimental Protocol: Deprotection using Cesium Carbonate
This protocol is adapted from a procedure used for N-tosyl indoles and serves as a starting point for N-tosyl hydantoins.[5]
-
Dissolve the N-tosyl hydantoin (1.0 mmol) in a 2:1 mixture of THF and methanol (15 mL).
-
Add cesium carbonate (3.0 mmol, 3 equivalents) to the solution.
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
To the residue, add water (15 mL) and stir for 10 minutes.
-
Filter the solid product, wash with water, and dry under vacuum.
Diagrams
General Workflow for N-Tosyl Hydantoin Deprotection
Caption: A generalized workflow for the deprotection of N-tosyl hydantoins.
Troubleshooting Logic for N-Tosyl Hydantoin Deprotection
Caption: A decision tree for troubleshooting common issues in N-tosyl hydantoin deprotection.
References
- 1. Hydantoin-bridged medium ring scaffolds by migratory insertion of urea-tethered nitrile anions into aromatic C–N bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Hydantoin - Wikipedia [en.wikipedia.org]
- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Alkaline hydrolysis of hydantoin, 3-methylhydantoin, and 1-acetyl-3-methylurea. Effect of ring size on the cleavage of acylureas - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Improving yield and purity in N-tosyl hydantoin synthesis
Welcome to the technical support center for N-tosyl hydantoin synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve yield and purity in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of N-tosyl hydantoins, providing potential causes and solutions in a straightforward question-and-answer format.
Q1: My N-tosylation reaction is resulting in a low yield or no product. What are the likely causes and how can I improve it?
A1: Low yields in N-tosylation of hydantoins can stem from several factors. Here's a breakdown of potential issues and how to address them:
-
Insufficiently Basic Conditions: The N-H proton of the hydantoin ring needs to be removed for the tosylation to occur. If the base is not strong enough, the reaction will be slow or may not proceed at all.
-
Solution: Consider using a stronger base. While common bases like triethylamine or pyridine might be sufficient in some cases, stronger bases like potassium carbonate, potassium tert-butoxide, or sodium hydride can significantly improve yields. The choice of base can also influence the regioselectivity of the reaction (see Q2).
-
-
Poor Solubility of the Hydantoin Starting Material: If your hydantoin is not fully dissolved in the reaction solvent, the reaction will be heterogeneous and slow, leading to incomplete conversion.
-
Solution: Choose a solvent that effectively dissolves your specific hydantoin derivative. Anhydrous polar aprotic solvents like dimethylformamide (DMF), acetonitrile (ACN), or tetrahydrofuran (THF) are often good choices. Gentle heating may also improve solubility, but monitor for potential side reactions.
-
-
Reaction Temperature is Too Low: Like many reactions, tosylation rates are temperature-dependent.
-
Solution: If the reaction is sluggish at room temperature, consider moderately increasing the temperature. However, be cautious as excessive heat can lead to the formation of byproducts. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to find the optimal temperature.
-
-
Steric Hindrance: If your hydantoin is heavily substituted, particularly at the 5-position, the nitrogen atoms may be sterically hindered, making the approach of the bulky tosyl group difficult.
-
Solution: This can be challenging to overcome. Prolonging the reaction time, using a less hindered and stronger base, and slightly increasing the temperature may help. In some cases, a different synthetic route to the N-tosyl hydantoin might be necessary.
-
Q2: I am observing the formation of two isomeric products in my N-tosylation reaction. How can I control the regioselectivity (N1 vs. N3 tosylation)?
A2: The hydantoin ring has two nitrogen atoms (N1 and N3) that can be tosylated. The N3 proton is generally more acidic and less sterically hindered, making N3-tosylation the more common outcome under standard basic conditions.[1][2] Achieving selective N1-tosylation can be more challenging.
-
For Preferential N3-Tosylation:
-
Method: Use milder bases like triethylamine or pyridine in a suitable solvent like dichloromethane (DCM) or acetonitrile. These conditions typically favor the deprotonation and subsequent tosylation of the more acidic N3 position. Copper-catalyzed N-arylation methods have also shown high regioselectivity for the N3 position.[1]
-
-
For Preferential N1-Tosylation:
-
Method: To achieve N1-tosylation, a common strategy is to use a stronger base that can deprotonate both N1 and N3, followed by alkylation/tosylation which may then proceed at the more hindered N1 position. Conditions using potassium bases like potassium tert-butoxide (tBuOK) or potassium hexamethyldisilazide (KHMDS) in an aprotic solvent like THF have been reported to favor N1-alkylation.[2][3] Another approach could be the protection of the N3 position, followed by tosylation at N1 and subsequent deprotection, though this adds extra steps to the synthesis.
-
Below is a diagram illustrating the logical relationship for controlling regioselectivity.
References
Optimization of reaction conditions for N-tosylation of hydantoins
This technical support center provides troubleshooting guidance and frequently asked questions for the N-tosylation of hydantoins, a critical reaction in medicinal chemistry and drug development. Our aim is to assist researchers, scientists, and professionals in overcoming common experimental challenges and optimizing their reaction conditions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the N-tosylation of hydantoins, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Inadequate Base: The chosen base may not be strong enough to deprotonate the hydantoin nitrogen. The N-H proton of a hydantoin is weakly acidic. | - Use a stronger base such as potassium carbonate (K₂CO₃), or potassium tert-butoxide (t-BuOK).[1][2] - Consider using an excess of the base to drive the reaction forward. |
| 2. Low Reaction Temperature: The reaction may require thermal energy to proceed at an appreciable rate. | - Increase the reaction temperature. Start by running the reaction at room temperature, then incrementally increase to reflux if necessary. | |
| 3. Poor Solvent Choice: The solvent may not be suitable for dissolving the reactants or facilitating the reaction. | - Switch to a polar aprotic solvent like acetonitrile (ACN) or tetrahydrofuran (THF) to improve solubility and reaction kinetics.[1][2] | |
| 4. Decomposition of Tosyl Chloride: Tosyl chloride (TsCl) is sensitive to moisture and can hydrolyze. | - Use freshly opened or properly stored TsCl. - Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[3] | |
| Formation of Multiple Products (Regioselectivity Issues) | 1. Tosylation at N1 and N3: Hydantoins have two nitrogen atoms (N1 and N3) that can potentially be tosylated. The N3 proton is generally more acidic and thus more readily deprotonated and substituted.[2] However, under certain conditions, ditosylation or tosylation at N1 can occur. | - To favor N3 tosylation, use stoichiometric amounts of base and tosyl chloride at lower temperatures. - For N1 selectivity, protecting the N3 position first might be a viable, albeit longer, strategy. Direct N1-selective alkylation has been achieved using specific potassium bases like KHMDS.[2] |
| 2. Byproduct Formation: Side reactions may be occurring, leading to impurities. A common byproduct can be the result of the tosyl group reacting with the solvent or other nucleophiles present. | - Purify the starting materials to remove any nucleophilic impurities. - Use a non-nucleophilic solvent. | |
| Reaction Stalls or is Incomplete | 1. Insufficient Reagent: The amount of tosyl chloride or base may be insufficient to drive the reaction to completion. | - Increase the equivalents of tosyl chloride and/or the base. A slight excess of TsCl (e.g., 1.1-1.2 equivalents) is common.[3] |
| 2. Reversibility: The reaction may be reversible under the chosen conditions. | - Remove any byproducts that could contribute to the reverse reaction, if applicable. - Ensure the base is strong enough to irreversibly deprotonate the hydantoin. | |
| Product Degradation | 1. Harsh Reaction Conditions: High temperatures or a very strong base might be degrading the hydantoin ring or the tosylated product. | - Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time. - Attempt the reaction at a lower temperature for a longer duration. |
| 2. Work-up Issues: The product may be unstable to the work-up conditions (e.g., acidic or basic washes). | - Use a neutral work-up procedure. - Minimize the time the product is in contact with aqueous acidic or basic solutions. |
Frequently Asked Questions (FAQs)
Q1: Which nitrogen on the hydantoin ring is more likely to be tosylated?
A1: The N3 nitrogen is generally more susceptible to substitution. This is because the N3 proton is more acidic due to its position between two carbonyl groups, making it easier to deprotonate under basic conditions.[2]
Q2: What are the recommended starting conditions for a trial N-tosylation of a novel hydantoin?
A2: A good starting point would be to use your hydantoin substrate with 1.1 equivalents of tosyl chloride and 1.2 equivalents of potassium carbonate in acetonitrile at room temperature. Monitor the reaction by TLC or LC-MS for 6-12 hours.
Q3: How can I improve the regioselectivity of the reaction to favor monot-tosylation at N3?
A3: To favor monot-tosylation at the N3 position, you can try using a bulky base which may sterically hinder attack at the N1 position. Additionally, carefully controlling the stoichiometry of your reagents (using no more than one equivalent of base and tosyl chloride) and running the reaction at a lower temperature can enhance selectivity.
Q4: My tosylated hydantoin appears to be unstable during purification by silica gel chromatography. What can I do?
A4: Tosylated compounds can sometimes be sensitive to silica gel. You can try deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base, like triethylamine. Alternatively, consider other purification techniques such as recrystallization or preparative HPLC with a neutral mobile phase.
Q5: What are some common side reactions to be aware of?
A5: A common side reaction is the hydrolysis of tosyl chloride by any residual water in your reaction mixture, which will form p-toluenesulfonic acid. This can be minimized by using anhydrous solvents and an inert atmosphere.[3] Another possibility is the formation of a ditosylated product if an excess of tosyl chloride and base is used.
Experimental Protocols
General Protocol for N3-Tosylation of Hydantoins
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Hydantoin substrate
-
Tosyl chloride (TsCl)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (ACN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard glassware for work-up and purification
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the hydantoin (1.0 eq).
-
Add anhydrous acetonitrile to dissolve or suspend the hydantoin.
-
Add anhydrous potassium carbonate (1.2 eq) to the mixture.
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add tosyl chloride (1.1 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, it can be gently heated to 40-50 °C.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: General experimental workflow for the N-tosylation of hydantoins.
References
Technical Support Center: Purification of N-Tosyl Imidazolidinedione Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of N-tosyl imidazolidinedione derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the purification of N-tosyl imidazolidinedione derivatives.
Q1: What are the most common impurities in the synthesis of N-tosyl imidazolidinedione derivatives?
A1: The most frequently encountered impurities include:
-
Unreacted starting materials: This can be the parent imidazolidinedione or p-toluenesulfonyl chloride.[1]
-
Bis-tosylated by-products: In cases where the parent molecule has more than one site for tosylation, the formation of a di-tosylated derivative is a common side reaction.[2]
-
Hydrolyzed p-toluenesulfonyl chloride: p-Toluenesulfonic acid can be present if moisture is not excluded from the reaction.
-
Residual base: Amines or other bases used to catalyze the reaction may remain in the crude product.
Q2: My crude product is an oil and won't crystallize. What should I do?
A2: Oiling out during recrystallization is a common problem. Here are some troubleshooting steps:
-
Solvent selection: The chosen solvent may be too good a solvent for your compound. Try a less polar solvent system or a solvent mixture. Common solvent systems for tosylated compounds include ethanol, n-hexane/acetone, and n-hexane/ethyl acetate.[3]
-
Cooling rate: Rapid cooling can promote oiling. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Scratching: Use a glass rod to scratch the inside of the flask at the solvent-air interface to induce crystallization.
-
Seeding: If you have a small amount of pure, solid product, add a seed crystal to the cooled solution to initiate crystallization.
-
Purification before crystallization: If the crude product is very impure, it may inhibit crystallization. Consider a preliminary purification by column chromatography to remove major impurities before attempting recrystallization.
Q3: I am losing a significant amount of my product during recrystallization. How can I improve my recovery?
A3: Product loss during recrystallization often occurs during filtration and washing.
-
Washing solvent: Ensure the washing solvent is ice-cold to minimize the dissolution of your product.[1] The washing solvent should be one in which your compound has low solubility.
-
Volume of washing solvent: Use a minimal amount of cold solvent to wash the crystals.
-
Filtration technique: Use a Büchner funnel for vacuum filtration to ensure efficient removal of the solvent. Avoid prolonged suction of air through the crystals, as this can cause them to dissolve in condensed atmospheric moisture if the solvent is volatile.
Q4: My column chromatography is not giving good separation between my product and a close-running impurity. What can I do?
A4: Poor separation in column chromatography can be addressed by several methods:
-
Solvent system optimization: A slight change in the polarity of the eluent can significantly impact separation. Try a shallower gradient or isocratic elution with a finely tuned solvent mixture. For tosylated compounds, mixtures of ethyl acetate and hexanes are commonly used.[2][4]
-
Stationary phase: If using standard silica gel, consider using a different mesh size (e.g., 230-400 mesh for higher resolution)[2]. For basic compounds that may interact strongly with acidic silica, consider using deactivated silica or alumina. The addition of a small amount of a competitive base like triethylamine to the eluent can also mitigate streaking on silica gel.
-
Preparative HPLC: For difficult separations, especially between mono- and bis-tosylated products, reverse-phase preparative HPLC can be a powerful alternative.[2]
Q5: How can I tell if the impurity is the bis-tosylated by-product?
A5: The bis-tosylated by-product will be less polar than your mono-tosylated product. On a TLC plate, it will have a higher Rf value (it will travel further up the plate).[2] ¹H NMR spectroscopy can also be used for identification, as the chemical shift of the tosyl methyl protons may be different for the mono- and bis-tosylated species.[2]
Data on Purification Outcomes
The following table summarizes qualitative data on purity challenges and expected outcomes for different purification techniques based on literature precedents.
| Purification Technique | Common Impurities Addressed | Expected Purity | Potential Issues |
| Recrystallization | Unreacted starting materials, minor side products | Good to Excellent | Oiling out, low recovery, co-crystallization of impurities |
| Column Chromatography | Unreacted starting materials, most side products | Good to Excellent | Difficult separation of structurally similar compounds (e.g., mono- vs. bis-tosylated)[2], tailing of basic compounds |
| Preparative HPLC | Close-eluting impurities, isomers | Excellent | Requires specialized equipment, smaller scale than column chromatography |
Experimental Protocols
Protocol 1: Column Chromatography of N-Tosyl Imidazolidinedione Derivatives
This protocol is a general guideline and may require optimization for specific derivatives.
-
Preparation of the Column:
-
Select a glass column of appropriate size for the amount of crude product to be purified.
-
Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, least polar eluent (e.g., a mixture of hexanes and ethyl acetate).[2]
-
Pour the slurry into the column and allow the silica gel to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent that is then evaporated onto a small amount of silica gel to create a dry-loaded sample.
-
Carefully apply the sample to the top of the silica gel bed.
-
-
Elution:
-
Begin elution with a non-polar solvent system (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity (e.g., to 1:1 hexanes:ethyl acetate) to elute the compounds from the column.[2]
-
The exact solvent system will need to be determined by thin-layer chromatography (TLC) analysis beforehand.
-
-
Fraction Collection and Analysis:
-
Collect fractions of the eluate in test tubes.
-
Monitor the separation by TLC, spotting each fraction on a TLC plate.[2]
-
Visualize the spots under UV light or by staining.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified N-tosyl imidazolidinedione derivative.
-
Protocol 2: General Guideline for Recrystallization
-
Solvent Selection:
-
Choose a solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common choices for tosylated compounds include ethanol, methanol/ethyl acetate, or mixtures of hexanes and a more polar solvent like acetone or ethyl acetate.[3]
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring to dissolve the solid.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
-
Drying:
-
Dry the crystals in a vacuum oven or air dry them to remove any residual solvent.
-
Protocol 3: Representative Preparative HPLC Method
This is an example protocol for the purification of a tosylated compound and may need to be adapted.
-
Column: C18 reverse-phase column (e.g., YMC-pack ODS-AQ, 5 µm, 150 x 20 mm I.D.).[2]
-
Mobile Phase: A linear gradient of acetonitrile in water is often effective. For example, a gradient from 25% acetonitrile/75% water to 55% acetonitrile/45% water over 15 minutes.[2]
-
Flow Rate: A typical flow rate for a preparative column of this size would be around 25 mL/min.[2]
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent like acetonitrile at a suitable concentration (e.g., 10 mg/mL).[2]
-
Injection Volume: The injection volume will depend on the column size and sample concentration.
-
Detection: UV detection at a wavelength where the compound absorbs is standard.
-
Fraction Collection: Collect fractions based on the retention time of the target compound.
-
Post-Purification: Concentrate the collected fractions containing the pure product, typically by rotary evaporation to remove the organic solvent, followed by lyophilization if the compound is in an aqueous solution.[2]
Visualizations
Caption: Decision workflow for selecting a purification technique.
Caption: Step-by-step workflow for the recrystallization process.
Caption: Workflow for purification by column chromatography.
References
Stability of the imidazolidine-2,4-dione ring under various reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the imidazolidine-2,4-dione (hydantoin) ring under various experimental conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My imidazolidine-2,4-dione-containing compound is degrading during an acidic workup. What is happening and how can I minimize this?
A: The imidazolidine-2,4-dione ring is susceptible to acid-catalyzed hydrolysis. Under acidic conditions, the amide bonds within the ring can be cleaved, leading to ring-opening and the formation of a hydantoic acid intermediate, which can be further hydrolyzed to an alpha-amino acid.
Troubleshooting:
-
Reduce Temperature: Perform the acidic workup at lower temperatures (e.g., 0-5 °C) to decrease the rate of hydrolysis.
-
Minimize Exposure Time: Limit the duration of contact with the acidic medium as much as possible.
-
Use Weaker Acids: If the reaction chemistry allows, consider using a weaker acid.
-
Anhydrous Conditions: For particularly sensitive substrates, performing reactions and workups under anhydrous conditions can prevent hydrolysis.
Q2: I am observing decomposition of my hydantoin derivative in a basic medium. What is the likely degradation pathway?
A: Similar to acidic conditions, the hydantoin ring is also prone to hydrolysis in basic media. The reaction typically proceeds via nucleophilic attack of a hydroxide ion on one of the carbonyl carbons, leading to ring cleavage and the formation of a hydantoate salt. This is a common degradation pathway for hydantoin-based drugs like phenytoin.[1][2]
Troubleshooting:
-
pH Control: Maintain the pH as close to neutral as possible if the stability of the compound is a concern.
-
Temperature Control: Keep the reaction and purification temperatures low to slow down the rate of hydrolysis.
-
Avoid Strong Bases: Where possible, use milder bases or shorter reaction times with strong bases.
Q3: My compound, which contains a hydantoin ring, is showing unexpected degradation products upon storage. Could this be due to oxidation?
A: Yes, the imidazolidine-2,4-dione ring can be susceptible to oxidation. The C5 position is particularly prone to oxidation, which can lead to the formation of 5-hydroxyhydantoin derivatives and further oxidized products.[3] This can be initiated by atmospheric oxygen (autoxidation) or exposure to oxidizing agents.
Troubleshooting:
-
Inert Atmosphere: Store sensitive compounds under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Avoid Peroxides: Ensure that solvents are free of peroxides, which can initiate oxidative degradation.
-
Antioxidants: For formulations, the inclusion of antioxidants may be considered to enhance stability.
-
Light Protection: Store samples protected from light, as photo-oxidation can also occur.
Q4: I am planning a synthesis that involves heating my hydantoin-containing intermediate. What should I be concerned about?
A: The thermal stability of the imidazolidine-2,4-dione ring is dependent on its substitution pattern. While the core ring is relatively stable, decomposition can occur at elevated temperatures. It is crucial to determine the thermal decomposition profile of your specific compound. Degradation can be complex and may lead to the release of toxic gases.
Troubleshooting:
-
Thermal Analysis: Perform thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to determine the decomposition temperature of your compound.
-
Reaction Temperature: Keep reaction temperatures below the determined decomposition point.
-
Reaction Time: Minimize heating times to reduce the potential for thermal degradation.
Summary of Forced Degradation Data
Forced degradation studies are essential in pharmaceutical development to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. The following table summarizes quantitative data from a forced degradation study on Phenytoin Sodium, a common drug containing the imidazolidine-2,4-dione ring.
| Stress Condition | Reagent/Parameters | % Degradation |
| Acidic Hydrolysis | 0.1 M HCl | 5.59 |
| Basic Hydrolysis | 0.1 M NaOH | 8.66 |
| Oxidative | 3% H₂O₂ | 1.78 |
| Thermal | 60 °C | 3.45 |
| Photolytic | UV Light | 2.17 |
Data is for Phenytoin Sodium and serves as a representative example for the imidazolidine-2,4-dione class of compounds.[1]
Experimental Protocols
Below are generalized protocols for conducting forced degradation studies on compounds containing the imidazolidine-2,4-dione ring. These should be adapted based on the specific properties of the compound under investigation.
Acidic Hydrolysis
Objective: To assess the stability of the compound in acidic conditions.
Procedure:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Transfer an aliquot of the stock solution to a reaction vial.
-
Add an equal volume of an aqueous solution of hydrochloric acid (e.g., 0.1 M or 1 M HCl).
-
Heat the mixture at a controlled temperature (e.g., 60 °C) for a specified period (e.g., 2-8 hours).
-
At various time points, withdraw samples and immediately neutralize them with a suitable base (e.g., 0.1 M or 1 M NaOH) to quench the reaction.
-
Dilute the samples to an appropriate concentration with the mobile phase of the analytical method.
-
Analyze the samples using a validated stability-indicating HPLC method to determine the percentage of degradation.
Basic Hydrolysis
Objective: To evaluate the stability of the compound under basic conditions.
Procedure:
-
Prepare a stock solution of the compound as described for acidic hydrolysis.
-
Transfer an aliquot to a reaction vial.
-
Add an equal volume of an aqueous solution of sodium hydroxide (e.g., 0.1 M or 1 M NaOH).
-
Heat the mixture at a controlled temperature (e.g., 60 °C) for a defined time.
-
Withdraw samples at intervals and neutralize with a suitable acid (e.g., 0.1 M or 1 M HCl).
-
Prepare the samples for analysis by dilution.
-
Analyze using a validated stability-indicating HPLC method.
Oxidative Degradation
Objective: To determine the susceptibility of the compound to oxidation.
Procedure:
-
Prepare a stock solution of the compound.
-
Transfer an aliquot to a reaction vial.
-
Add an aqueous solution of hydrogen peroxide (e.g., 3% or 30% H₂O₂).
-
Store the mixture at room temperature or a slightly elevated temperature (e.g., 40 °C) for a set duration (e.g., 24-48 hours), protected from light.
-
Withdraw samples at different time points.
-
Dilute the samples for analysis.
-
Analyze using a validated stability-indicating HPLC method.
Thermal Degradation
Objective: To assess the stability of the compound under thermal stress.
Procedure:
-
Place a known amount of the solid compound in a controlled temperature and humidity chamber (e.g., 60 °C / 75% RH).
-
For solution stability, prepare a solution of the compound in a suitable solvent and heat it at a controlled temperature (e.g., 60 °C).
-
Expose the samples for a specified period (e.g., 24-72 hours).
-
For the solid sample, dissolve it in a suitable solvent to a known concentration.
-
Dilute all samples appropriately for analysis.
-
Analyze using a validated stability-indicating HPLC method.
Visualizations
Caption: Factors affecting the stability of the imidazolidine-2,4-dione ring.
Caption: General workflow for forced degradation studies.
References
- 1. ijirt.org [ijirt.org]
- 2. researchgate.net [researchgate.net]
- 3. The stepwise mammalian oxidation of the hydantoin 1-methylimidazolidine-2,4-dione into methylimidazolidinetrione via 5-hydroxy-1- methylimidazolidine-2,4-dione - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Troubleshooting guide for reactions involving 3-Tosylimidazolidine-2,4-dione
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Tosylimidazolidine-2,4-dione. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
This compound, a derivative of hydantoin, is a heterocyclic compound. While specific applications are not extensively documented, its structure suggests utility as a synthetic intermediate. The tosyl group acts as a robust protecting group for the nitrogen atom of the imidazolidine-2,4-dione core, which is a scaffold found in various biologically active molecules.
Q2: How is the imidazolidine-2,4-dione (hydantoin) core typically synthesized?
The synthesis of the imidazolidine-2,4-dione (hydantoin) core can be achieved through several methods. One common approach is the Bucherer-Bergs reaction. Another method involves the reaction of an α-amino acid with potassium cyanate, followed by acid-catalyzed cyclization. A straightforward synthesis involves the condensation of glycine and urea under heating, followed by acidic cyclization.[1]
Q3: What types of reactions is this compound likely to be involved in?
Given its structure, this compound is likely to participate in reactions such as Knoevenagel-type condensations. The active methylene group at the C5 position can react with aldehydes and ketones in the presence of a weak base to form α,β-unsaturated compounds.[2][3] The tosyl group can also be removed (deprotected) to liberate the N-H group for further functionalization.
Q4: How stable is the tosyl protecting group on the imidazolidine-2,4-dione ring?
The tosyl group is known to be a very stable protecting group for amines and amides.[4] It is resistant to many common reaction conditions, which allows for selective transformations on other parts of the molecule. However, its removal requires harsh conditions, such as strong acids or powerful reducing agents.[4][5]
Troubleshooting Guide
Synthesis of the Imidazolidine-2,4-dione Core
Problem: Low yield during the synthesis of the imidazolidine-2,4-dione core from urea and an alpha-amino acid.
-
Possible Cause 1: Incomplete reaction.
-
Solution: Ensure the reaction is heated for a sufficient duration. For the reaction of glycine and urea, boiling for up to 12 hours may be necessary.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Possible Cause 2: Suboptimal ratio of reactants.
-
Solution: An excess of urea is often used to drive the reaction to completion. A molar ratio of glycine to urea of 1:1.8 to 1:5 has been reported to be effective.[1]
-
-
Possible Cause 3: Inefficient cyclization.
-
Solution: The cyclization step is typically acid-catalyzed. Ensure a strong acid, such as concentrated sulfuric acid, is added carefully and in the correct proportion (e.g., a 1:0.5 ratio of glycine to concentrated sulfuric acid).[1]
-
Knoevenagel Condensation Reactions
Problem: Low yield of the desired α,β-unsaturated product in a Knoevenagel condensation with an aldehyde/ketone.
-
Possible Cause 1: Inappropriate catalyst.
-
Possible Cause 2: Reversible reaction.
-
Solution: The condensation reaction produces water as a byproduct. Removing this water can shift the equilibrium towards the product. This can be achieved by azeotropic distillation or the addition of molecular sieves.[2]
-
-
Possible Cause 3: Steric hindrance.
-
Solution: Ketones generally react slower than aldehydes due to greater steric hindrance.[2] For less reactive carbonyl compounds, consider increasing the reaction temperature or using a more active catalyst.
-
Problem: Formation of side products in Knoevenagel condensation.
-
Possible Cause 1: Self-condensation of the aldehyde/ketone.
-
Solution: This is more likely if a strong base is used as the catalyst. Switch to a weaker base like piperidine or an amine salt.[3]
-
-
Possible Cause 2: Michael addition.
-
Solution: The α,β-unsaturated product can sometimes react with another equivalent of the active methylene compound (in this case, this compound) via a Michael addition. To minimize this, use a 1:1 stoichiometry of the reactants.
-
Deprotection of the Tosyl Group
Problem: Incomplete removal of the tosyl group.
-
Possible Cause 1: Insufficiently harsh deprotection conditions.
-
Possible Cause 2: Substrate sensitivity to harsh conditions.
Problem: Decomposition of the product during tosyl deprotection.
-
Possible Cause 1: The molecule is unstable under strongly acidic conditions.
-
Solution: Opt for a reductive deprotection method. Reductive cleavage with agents like sodium naphthalenide can be performed at low temperatures, which may preserve sensitive functional groups.[8]
-
Purification
Problem: Difficulty in purifying the final product.
-
Possible Cause 1: Product is a solid that is difficult to crystallize.
-
Solution: Recrystallization from a suitable solvent is a common purification method for these types of compounds.[4] Experiment with different solvent systems. If direct crystallization is challenging, column chromatography on silica gel may be necessary.
-
-
Possible Cause 2: Product and starting materials have similar polarities.
-
Solution: If TLC shows poor separation, try different eluent systems for column chromatography. A gradient elution might be necessary to achieve good separation.
-
Data Presentation
Table 1: General Conditions for Knoevenagel Condensation
| Parameter | Aldehydes | Ketones |
| Catalyst | Weak bases (e.g., piperidine, pyridine) | Weak bases (e.g., piperidine, pyridine) |
| Solvent | Ethanol, Toluene, Pyridine | Toluene, Pyridine |
| Temperature | Room Temperature to Reflux | Often requires heating (Reflux) |
| Reaction Time | 30 minutes to 18 hours | Can be significantly longer than for aldehydes |
Note: This data is generalized from Knoevenagel reactions with similar active methylene compounds.
Table 2: Common Conditions for Tosyl Group Deprotection
| Method | Reagents | Conditions | Notes |
| Strong Acid | HBr in Acetic Acid | 70°C | Can cause degradation of sensitive molecules.[4] |
| Concentrated H₂SO₄ | Heating to 100°C | Very harsh conditions.[5] | |
| Reductive | Sodium in liquid ammonia | -78°C to -33°C | Powerful reducing conditions. |
| Sodium naphthalenide | -78°C in THF | Milder than sodium/ammonia, but still highly reactive.[8] | |
| Mg in Methanol | Room Temperature | A milder reductive method.[9] |
Experimental Protocols
Protocol 1: General Synthesis of Imidazolidine-2,4-dione (Hydantoin)
This protocol is adapted from the synthesis of hydantoin from glycine and urea.[1]
-
In a round-bottom flask, dissolve glycine (1 mole) and urea (2.3 moles) in water (e.g., 120 mL for 75g of glycine).
-
Heat the mixture to boiling under reflux with stirring for 12 hours.
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully add concentrated sulfuric acid (e.g., 90 mL for 1.7 moles) dropwise while maintaining cooling and stirring.
-
After the addition is complete, heat the mixture to boiling for an additional hour.
-
Cool the mixture to 0-5°C to allow the hydantoin product to crystallize.
-
Collect the crystals by filtration and wash with cold water.
-
The crude product can be recrystallized from glacial acetic acid if further purification is needed.
Protocol 2: General Procedure for Knoevenagel Condensation
This protocol is a generalized procedure for the Knoevenagel condensation.[2][3]
-
To a solution of the aldehyde or ketone (1 equivalent) and this compound (1 equivalent) in a suitable solvent (e.g., ethanol or toluene), add a catalytic amount of a weak base (e.g., piperidine, a few drops).
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
Caption: Logical decision path for tosyl group deprotection.
References
- 1. Sciencemadness Discussion Board - Condensation of Aldehydes with Hydantoin - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Chemicals [chemicals.thermofisher.cn]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. Tosyl group - Wikipedia [en.wikipedia.org]
- 5. US20090306391A1 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. faculty.fiu.edu [faculty.fiu.edu]
- 9. researchgate.net [researchgate.net]
Scaling up the synthesis of 3-Tosylimidazolidine-2,4-dione for library synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide for the scaled-up synthesis of 3-Tosylimidazolidine-2,4-dione, a key scaffold for library synthesis. This guide includes detailed experimental protocols, troubleshooting advice, and frequently asked questions to ensure a smooth and efficient synthetic workflow.
Experimental Protocols
A two-step synthetic approach is proposed for the scalable synthesis of this compound. The first step involves the formation of the core imidazolidine-2,4-dione (also known as hydantoin) ring, followed by the selective tosylation at the N-3 position.
Step 1: Synthesis of Imidazolidine-2,4-dione (Hydantoin)
This procedure outlines the synthesis of the hydantoin core from urea and glyoxylic acid.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for a 0.5 mol scale) | Moles |
| Glyoxylic acid monohydrate | 92.06 | 46.03 g | 0.5 |
| Urea | 60.06 | 33.03 g | 0.55 |
| Hydrochloric acid (conc.) | 36.46 | ~20 mL | - |
| Water | 18.02 | 250 mL | - |
| Ethanol | 46.07 | As needed for recrystallization | - |
Procedure:
-
In a 1 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve glyoxylic acid monohydrate (46.03 g, 0.5 mol) and urea (33.03 g, 0.55 mol) in 250 mL of water.
-
To this solution, add concentrated hydrochloric acid (~20 mL) dropwise until the pH of the solution is approximately 1-2.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature, and then further cool in an ice bath for 1-2 hours to facilitate precipitation.
-
Collect the crude product by vacuum filtration and wash with cold water (2 x 50 mL).
-
Recrystallize the crude product from a minimal amount of hot water or an ethanol/water mixture to yield pure imidazolidine-2,4-dione as a white crystalline solid.[1][2]
-
Dry the product in a vacuum oven at 60-70 °C.
Expected Yield: 70-80%
Step 2: Synthesis of this compound
This procedure details the N-tosylation of the pre-synthesized imidazolidine-2,4-dione.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for a 0.4 mol scale) | Moles |
| Imidazolidine-2,4-dione | 100.08 | 40.03 g | 0.4 |
| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 83.89 g | 0.44 |
| Triethylamine (TEA) | 101.19 | 61.3 mL (44.5 g) | 0.44 |
| Dichloromethane (DCM) | 84.93 | 500 mL | - |
| 1 M Hydrochloric acid | 36.46 | As needed for workup | - |
| Saturated sodium bicarbonate solution | 84.01 | As needed for workup | - |
| Brine | - | As needed for workup | - |
| Anhydrous magnesium sulfate | 120.37 | As needed for drying | - |
Procedure:
-
Suspend imidazolidine-2,4-dione (40.03 g, 0.4 mol) in 500 mL of dichloromethane (DCM) in a 1 L round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add triethylamine (61.3 mL, 0.44 mol) to the suspension.
-
In a separate beaker, dissolve p-toluenesulfonyl chloride (83.89 g, 0.44 mol) in 100 mL of DCM.
-
Add the p-toluenesulfonyl chloride solution dropwise to the reaction mixture at 0 °C over a period of 1 hour.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding 100 mL of water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer successively with 1 M HCl (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol or ethyl acetate/hexane) to yield this compound.
Expected Yield: 60-75%
Experimental Workflow
Caption: Synthetic workflow for this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Step 1: Low or no yield of Imidazolidine-2,4-dione | Incorrect pH of the reaction mixture. | Ensure the pH is acidic (1-2) before refluxing. Add more concentrated HCl if necessary. |
| Incomplete reaction. | Extend the reflux time and monitor by TLC until the starting materials are consumed. | |
| Product is soluble in the mother liquor. | Ensure thorough cooling in an ice bath to maximize precipitation. Minimize the amount of solvent used for recrystallization. | |
| Step 1: Product is impure | Incomplete removal of starting materials or byproducts. | Ensure efficient washing of the crude product. Perform recrystallization carefully, potentially using a different solvent system. |
| Step 2: Low or no yield of this compound | Inactive or impure p-toluenesulfonyl chloride. | Use freshly purchased or purified p-toluenesulfonyl chloride. |
| Insufficient base. | Ensure the molar ratio of triethylamine to p-toluenesulfonyl chloride is at least 1:1. | |
| Presence of water in the reaction. | Use anhydrous solvents and perform the reaction under an inert atmosphere. | |
| Step 2: Formation of multiple products (e.g., N1-tosylation or N1,N3-ditosylation) | Reaction conditions are too harsh. | Perform the reaction at a lower temperature (e.g., maintain at 0°C for a longer period). Use a less reactive base. |
| Incorrect stoichiometry. | Use a slight excess of imidazolidine-2,4-dione to favor mono-tosylation at the more reactive N3 position. | |
| Step 2: Difficulty in removing triethylamine hydrochloride byproduct | Incomplete washing during workup. | Ensure thorough washing with 1 M HCl to convert triethylamine to its water-soluble salt. |
| General: Scaling up issues (e.g., poor mixing, exotherms) | Inefficient stirring or heat dissipation. | For larger scales, use an overhead mechanical stirrer. Control the rate of addition of reagents to manage any exotherms, especially during the addition of TsCl. |
Frequently Asked Questions (FAQs)
Q1: Why is it important to control the pH in the synthesis of imidazolidine-2,4-dione?
A1: The acidic environment (pH 1-2) is crucial for catalyzing the condensation reaction between urea and glyoxylic acid and the subsequent cyclization to form the hydantoin ring. An incorrect pH can lead to incomplete reaction or the formation of side products.
Q2: Can I use a different base for the N-tosylation step?
A2: Yes, other non-nucleophilic organic bases like pyridine or diisopropylethylamine (DIPEA) can be used. Inorganic bases like potassium carbonate can also be employed, but this may require a different solvent system (e.g., acetonitrile or DMF) and could lead to different selectivity.
Q3: How can I confirm the structure of the final product, this compound?
A3: The structure can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The presence of the tosyl group can be identified by characteristic signals in the aromatic region of the ¹H NMR spectrum and the sulfonyl group stretch in the IR spectrum.
Q4: What are the main safety precautions to consider during this synthesis?
A4: Concentrated hydrochloric acid is corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE). p-Toluenesulfonyl chloride is a lachrymator and an irritant, so it should also be handled in a fume hood. Dichloromethane is a volatile and potentially carcinogenic solvent; therefore, adequate ventilation is necessary. Always wear safety glasses, gloves, and a lab coat.
Q5: For library synthesis, what is the key consideration when scaling up this reaction?
A5: For library synthesis, reproducibility and purification efficiency are key. When scaling up, it is important to ensure efficient mixing to maintain homogeneity and temperature control to avoid side reactions. Developing a robust purification protocol, such as optimized recrystallization conditions or column chromatography for parallel synthesis, is crucial for obtaining high-purity compounds for a library.
Logical Relationships in N-Tosylation
References
Validation & Comparative
A Comparative Guide to N-Protecting Groups for Hydantoins: N-Tosyl vs. Alternatives
For researchers, scientists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. The hydantoin scaffold, a privileged structure in medicinal chemistry, often requires N-protection to achieve desired chemical transformations selectively. This guide provides an objective comparison of the N-tosyl protecting group with other commonly employed alternatives—Boc, Cbz, and SEM—for the protection of hydantoin nitrogens. The information presented is supported by available experimental data and detailed protocols to aid in the selection of the most suitable protecting group for a given synthetic strategy.
The Role of N-Protecting Groups in Hydantoin Chemistry
Hydantoins possess two nitrogen atoms within their five-membered ring structure. Selective functionalization of other parts of the molecule, or differential protection of the two nitrogens, is often necessary during the synthesis of complex hydantoin-based drug candidates. N-protecting groups serve as temporary masks for one or both nitrogen atoms, preventing them from undergoing unwanted reactions. The ideal protecting group should be easy to introduce in high yield, stable under a range of reaction conditions, and readily removable in high yield without affecting other functional groups in the molecule.
N-Tosyl (Ts) Group
The p-toluenesulfonyl (tosyl) group is a robust and electron-withdrawing protecting group for amines. Its stability under a wide range of conditions makes it suitable for syntheses involving harsh reagents.
Protection: N-Tosyl protection of hydantoins can be achieved by reacting the hydantoin with p-toluenesulfonyl chloride (TsCl) in the presence of a base. While specific examples for hydantoins are not abundant in the literature, general procedures for the N-tosylation of related heterocycles can be adapted.
Deprotection: The removal of the N-tosyl group is generally challenging due to its stability. Common methods involve strong reducing agents or harsh acidic conditions.
Other Common N-Protecting Groups for Hydantoins
N-tert-Butoxycarbonyl (Boc) Group
The Boc group is one of the most widely used protecting groups in organic synthesis due to its ease of introduction and removal under mild acidic conditions.
Protection: N-Boc protection of hydantoins is typically achieved by reacting the hydantoin with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like 4-dimethylaminopyridine (DMAP). This method often provides good to excellent yields. For instance, a novel methodology utilizing N-Boc protected amino acid amides for the preparation of substituted hydantoins afforded yields ranging from 40% to 77%.[1]
Deprotection: The Boc group is readily cleaved by treatment with acids such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent.
N-Benzyloxycarbonyl (Cbz or Z) Group
The Cbz group is another common amine protecting group, valued for its stability to a range of reagents and its removal by catalytic hydrogenation.
Protection: N-Cbz protection is typically carried out using benzyl chloroformate (Cbz-Cl) and a base. A general procedure involves adding NaHCO₃ and Cbz-Cl to the substrate in a THF/water mixture at 0 °C, with reported yields around 90% for amines.[2]
Deprotection: The most common method for Cbz deprotection is catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst), which is a mild and efficient method.[2][3] Alternative methods include treatment with strong acids or Lewis acids.[4]
N-(2-Trimethylsilyl)ethoxymethyl (SEM) Group
The SEM group is known for its stability under a variety of conditions and can be removed with fluoride reagents or Lewis acids. Its application to hydantoins is less common compared to Boc and Cbz.
Protection: N-SEM protection is generally achieved by reacting the amine with SEM-Cl in the presence of a non-nucleophilic base.
Deprotection: Removal of the SEM group can be accomplished using fluoride ion sources like tetrabutylammonium fluoride (TBAF) or Lewis acids such as tin tetrachloride (SnCl₄).[5]
Comparative Data of N-Protecting Groups
The following table summarizes the key characteristics of N-tosyl and its alternatives for the protection of hydantoins. It is important to note that while some data is specific to hydantoins, other information is extrapolated from the general behavior of these protecting groups on similar nitrogen-containing heterocycles due to a lack of direct comparative studies on hydantoins.
| Protecting Group | Protection Yield | Deprotection Yield | Stability (Acidic) | Stability (Basic) | Stability (Reductive) | Stability (Oxidative) | Deprotection Conditions |
| N-Tosyl (Ts) | Good to High (General) | Variable | Very Stable | Generally Stable | Labile (e.g., Na/NH₃, SmI₂) | Stable | Strong acid (HBr/AcOH), reducing agents (SmI₂, Na/NH₃) |
| N-Boc | 40-77%[1] | High | Labile | Stable | Stable | Stable | Mild acid (TFA, HCl) |
| N-Cbz | ~90% (General)[2] | High | Stable (mild acid) | Stable | Labile (H₂/Pd) | Stable | Catalytic hydrogenolysis, strong acid |
| N-SEM | Good (General) | High | Stable | Stable | Stable | Stable | Fluoride ions (TBAF), Lewis acids (SnCl₄)[5] |
Experimental Protocols
The following are representative experimental protocols for the protection and deprotection of hydantoins with the discussed protecting groups, based on literature procedures.
N-Tosyl Protection (General Procedure)
To a solution of the hydantoin (1.0 equiv) and triethylamine (1.5 equiv) in dichloromethane (DCM) at 0 °C, p-toluenesulfonyl chloride (1.2 equiv) is added portionwise. The reaction mixture is stirred at room temperature until completion (monitored by TLC). The reaction is then quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
N-Tosyl Deprotection with HBr in Acetic Acid
A solution of the N-tosyl protected amine (1.0 equiv) and phenol (excess) in 33% HBr in acetic acid is heated at 90 °C for 16 hours. The reaction mixture is then cooled, and the product is isolated by precipitation or extraction after neutralization.[6]
N-Boc Protection of an Amine
To a solution of the amine (1.0 equiv) in a 2:1 mixture of THF/H₂O (0.1 M), sodium bicarbonate (2.0 equiv) and di-tert-butyl dicarbonate (1.5 equiv) are added at 0 °C. The reaction is stirred for 20 hours at the same temperature. The reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The product is purified by silica gel column chromatography.[2]
N-Boc Deprotection with Trifluoroacetic Acid (TFA)
To a solution of the N-Boc protected hydantoin (1.0 equiv) in dichloromethane (0.1 M), trifluoroacetic acid (10 equiv) is added at 0 °C. The reaction mixture is stirred at room temperature for 1-2 hours. The solvent and excess TFA are removed under reduced pressure to yield the deprotected hydantoin salt.
N-Cbz Protection of an Amine
To a solution of the amine (1.0 equiv) in a 2:1 THF/H₂O mixture (0.2 M), NaHCO₃ (2.0 equiv) and benzyl chloroformate (1.5 equiv) are added at 0 °C. The solution is stirred for 20 hours at the same temperature. The reaction mixture is then diluted with H₂O and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The residue is purified by silica gel column chromatography to give the N-Cbz protected product in typically high yield.[2]
N-Cbz Deprotection by Catalytic Hydrogenolysis
To a solution of the N-Cbz protected hydantoin (1.0 equiv) in methanol (0.1 M), 5% Pd-C (catalytic amount) is added. The mixture is stirred under an atmosphere of hydrogen gas (1 atm) at room temperature until the reaction is complete (monitored by TLC). The catalyst is then filtered off through a pad of Celite, and the filtrate is concentrated under reduced pressure to give the deprotected hydantoin.[2]
N-SEM Deprotection with Tin Tetrachloride
To a cold (0 °C) solution of the N-SEM protected compound (1.0 equiv) in dichloromethane (0.01 M), a 1 M solution of tin tetrachloride in dichloromethane (1.5 equiv) is added dropwise over 25 minutes. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for an additional hour. After completion, the solution is cooled, and the reaction is neutralized with 4% sodium hydroxide. The product is then extracted and purified.[5]
Visualizing Synthetic Strategies
The following diagrams, generated using Graphviz, illustrate key concepts and workflows in the N-protection of hydantoins.
Caption: General workflow for the use of an N-protecting group (PG) in hydantoin synthesis.
Caption: General structure of an N-protected hydantoin, where PG is the protecting group.
References
- 1. A practical ruthenium-catalyzed cleavage of the allyl protecting group in amides, lactams, imides, and congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facile N-Cbz cleavage by stoichiometric sulfonic acid in HFIP - American Chemical Society [acs.digitellinc.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
Comparative Analysis of Imidazolidine-2,4-dione Analogs in Biological Activity Screening
A detailed examination of the biological activities of imidazolidine-2,4-dione and its related analogs reveals a broad spectrum of therapeutic potential, with significant findings in anticancer and antimicrobial research. While specific data on 3-Tosylimidazolidine-2,4-dione analogs is limited in the reviewed literature, the broader class of imidazolidine-2,4-diones and the structurally similar thiazolidine-2,4-diones provide a strong basis for understanding their potential applications and the methodologies for their evaluation.
This guide offers a comparative overview of the biological activities of various imidazolidine-2,4-dione and thiazolidine-2,4-dione analogs, presenting key quantitative data, detailed experimental protocols for the cited biological assays, and visualizations of relevant pathways and workflows to aid researchers, scientists, and drug development professionals in this field.
Anticancer Activity
Derivatives of the imidazolidine-2,4-dione and thiazolidine-2,4-dione scaffolds have demonstrated notable efficacy against a range of cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Quantitative Data Summary: Anticancer Activity
| Compound Class | Specific Analog | Target Cell Line(s) | IC50 / GI50 (µM) | Reference |
| Imidazolidine-2,4-dione Acetic Acid Amide | 2-[5-(4-chlorobenzylidene)-2,4-dioxo-imidazolidin-3-yl]-N-(2-trifluoromethyl-phenyl)-acetamide (Ic) | Leukemia (CCRF-CEM, HL-60(TB), MOLT-4, SR) | logGI50 = -6.06 to -6.53 | [1] |
| 5,5-diphenylimidazolidine-2,4-dione derivative | Compound 21 (pyridin-3-yl substituted) | MCF-7 (Breast), HCT-116 (Colon), HePG-2 (Liver) | 8.61, 19.25, 11.50 | [2] |
| 5,5-diphenylimidazolidine-2,4-dione derivative | Compound 22 (pyridin-4-yl substituted) | MCF-7 (Breast), HCT-116 (Colon), HePG-2 (Liver) | 13.11, 25.96, 17.18 | [2] |
| 5,5-diphenylimidazolidine-2,4-dione derivative | Compound 24 (naphthalen-2-yl substituted) | MCF-7 (Breast) | Potent activity noted | [2] |
| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione | Compound 5d | Leukemia (SR), Non-Small Cell Lung (NCI-H522), Colon (COLO 205), CNS (SF-539), Melanoma (SK-MEL-2), Ovarian (OVCAR-3), Renal (RXF 393), Prostate (PC-3), Breast (MDA-MB-468) | 2.04, 1.36, 1.64, 1.87, 1.64, 1.87, 1.15, 1.90, 1.11 | [3] |
| 5-benzylidene thiazolidine-2,4-dione derivatives | Not specified | Murine leukemia (L1210), murine mammary carcinoma (FM3A), human T lymphocyte (CEM), and human cervix carcinoma (HeLa) | 0.19 to 3.2 | [3] |
| 5-acridin-9-ylmethylene-3-benzyl-thiazolidine-2,4-dione analogs | Not specified | Wide panel of cancer cell lines | 4.1–58 | [3] |
Antimicrobial Activity
Several imidazolidine-2,4-dione and thiazolidine-2,4-dione derivatives have been synthesized and evaluated for their activity against various bacterial and fungal strains. These compounds present a promising avenue for the development of new antimicrobial agents.
Quantitative Data Summary: Antimicrobial Activity
| Compound Class | Specific Analog(s) | Target Microorganism(s) | Activity (MIC in µg/mL or Zone of Inhibition) | Reference |
| Imidazolidine-2,4-dione derivatives | Fused bicyclic hydantoins | 15 bacterial strains, 4 yeast strains | Moderate antibacterial, weak antifungal | [4][5] |
| 3-{[2-Furylmethylene]amino}imidazolidine-2,4-dione derivatives | Compounds 3a-3f | Various bacteria and fungi | Activity reported, specifics not detailed | [6] |
| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione | Compounds 5b-g | Staphylococcus aureus, Escherichia coli, Vibrio cholera, Klebsiella pneumoniae, Salmonella typhi, Candida albicans | Prominent activity at 100 µ g/disk | [3] |
| Thiazolidine-2,4-dione carboxamide derivative | 2-(5-(3-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid | Staphylococcus aureus | Active | [7] |
Experimental Protocols
In Vitro Anticancer Activity Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at a specific density (e.g., 5 x 10^4 cells/well) and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A control group with the solvent alone is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and the plates are incubated for another 3-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial Susceptibility Testing (Microdilution Method)
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth.
-
Compound Dilution: The test compounds are serially diluted in the broth in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Determination of MMC (Optional): To determine the Minimal Microbicidal Concentration (MMC), an aliquot from the wells showing no growth is subcultured on agar plates. The MMC is the lowest concentration that results in no growth on the subculture plates.
Visualizations
References
- 1. Synthesis and in vitro anticancer activity of 2,4-azolidinedione-acetic acids derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. doaj.org [doaj.org]
- 5. pmf.kg.ac.rs [pmf.kg.ac.rs]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Crystallographic Guide to Imidazolidine-2,4-dione and its Bioisosteric Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystallographic features of the imidazolidine-2,4-dione scaffold and its structurally related heterocyclic analogues that are of significant interest in medicinal chemistry. Due to the absence of publicly available specific crystallographic data for 3-Tosylimidazolidine-2,4-dione, this guide focuses on the core imidazolidine-2,4-dione (hydantoin) ring system and compares it with other pharmacologically relevant five-membered heterocyclic diones, namely thiazolidine-2,4-dione, oxazolidine-2,4-dione, and 1,2,4-triazolidine-3,5-dione.
These scaffolds are prevalent in a wide range of biologically active compounds, and understanding their subtle structural differences is crucial for rational drug design and development.[1][2][3][4][5][6]
Introduction to the Scaffolds
The imidazolidine-2,4-dione moiety is a core component of several anticonvulsant and anti-cancer agents.[4][5][6][7] Its bioisosteres, where one or more atoms are replaced by another with similar steric and electronic properties, are also of great pharmacological importance. Thiazolidine-2,4-diones are well-known for their anti-diabetic properties, while oxazolidinones are a class of antibiotics.[1][2][3][8][9][10] The 1,2,4-triazole nucleus is another key pharmacophore in many therapeutic agents.[11][12][13]
Comparative Structural Analysis
The structural parameters of these heterocyclic rings, determined through X-ray crystallography, reveal key differences in their geometry which can influence their interaction with biological targets. A theoretical study using DFT/B3LYP methods with a 6-311G++(d,p) basis set provides insights into the geometric and electronic properties of oxazolidine-2,4-dione, imidazolidine-2,4-dione, and thiazolidine-2,4-dione.[14]
Below is a summary of typical bond lengths and angles for these scaffolds, compiled from available crystallographic data and theoretical studies. It is important to note that these values can vary depending on the substituents on the ring.
| Parameter | Imidazolidine-2,4-dione | Thiazolidine-2,4-dione | Oxazolidine-2,4-dione | 1,2,4-Triazolidine-3,5-dione |
| Ring Atoms | C, N, C, N, C | C, S, C, N, C | C, O, C, N, C | C, N, N, C, N |
| Typical C=O Bond Length (Å) | ~1.21 | ~1.20 | ~1.19 | ~1.22 |
| Typical C-N Bond Length (Å) | ~1.38 | ~1.37 | ~1.36 | ~1.35 |
| Typical C-X Bond Length (Å) (X=N,S,O) | ~1.46 (C-N) | ~1.82 (C-S) | ~1.42 (C-O) | ~1.38 (N-N) |
| Typical Ring Planarity | Near planar | Envelope/Twisted | Near planar | Near planar |
Note: These are generalized values and can vary significantly with substitution.
Experimental Protocols
A general experimental protocol for the X-ray crystallographic analysis of small organic molecules like the dione derivatives discussed is outlined below.
1. Crystallization:
-
Slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, acetone, acetonitrile).
-
Vapor diffusion method, where a solution of the compound is placed in a vial inside a larger sealed container with a precipitant solvent.
-
Cooling of a saturated solution.
2. Data Collection:
-
A suitable single crystal is mounted on a goniometer.
-
Data is collected using a diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation at a controlled temperature (e.g., 100 K or 293 K).
-
The diffractometer collects a series of diffraction patterns at different crystal orientations.
3. Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell parameters and space group.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is refined using full-matrix least-squares on F² to minimize the difference between the observed and calculated structure factors.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Visualizations
Experimental Workflow for X-ray Crystallography
References
- 1. Chemical Synthesis, Mechanism of Action and Anticancer Potential of Medicinally Important Thiazolidin-2,4-dione Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazolidine-2,4-dione: Significance and symbolism [wisdomlib.org]
- 5. One moment, please... [rjpn.org]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and preliminary bioactivity studies of imidazolidine-2,4-dione derivatives as Bcl-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, SAR and in vitro therapeutic potentials of thiazolidine-2,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiazolidine-2,4-diones: progress towards multifarious applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Validated Analytical Methods for the Characterization of N-Tosyl Hydantoins
This guide provides a comprehensive comparison of validated analytical methods for the qualitative and quantitative characterization of N-tosyl hydantoins. It is intended for researchers, scientists, and drug development professionals involved in the analysis of these compounds. The guide details experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, and presents typical method validation data in structured tables for easy comparison.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation, identification, and quantification of N-tosyl hydantoins. Both reversed-phase and chiral chromatography methods can be developed and validated to assess purity, determine enantiomeric excess, and quantify the analyte in various matrices.
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
A typical RP-HPLC method for the analysis of N-tosyl hydantoins would involve the following:
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is often employed to ensure good separation of the main analyte from any impurities. A typical gradient might be:
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a higher proportion of A, gradually increasing B over the run.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength where the N-tosyl hydantoin shows maximum absorbance (e.g., 230 nm).[1]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the N-tosyl hydantoin sample in the initial mobile phase composition or a suitable solvent like acetonitrile to a known concentration.
Experimental Protocol: Chiral HPLC
For the separation of enantiomers of chiral N-tosyl hydantoins, a chiral stationary phase (CSP) is required.
-
Instrumentation: Same as for RP-HPLC.
-
Column: A polysaccharide-based chiral column, such as Chiralpak® AD-H or Chiralcel® OD-H (250 mm x 4.6 mm, 5 µm particle size), is often effective.[2][3]
-
Mobile Phase: A normal-phase mobile phase is typically used, for example, a mixture of n-hexane and isopropanol (e.g., 90:10 v/v).[4]
-
Flow Rate: 0.8 to 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV detection at an appropriate wavelength.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the racemic N-tosyl hydantoin sample in the mobile phase.
Illustrative HPLC Method Validation Data
The following table summarizes typical validation parameters for an HPLC method for a tosylated derivative, demonstrating the expected performance.
| Validation Parameter | Typical Acceptance Criteria | Illustrative Performance Data |
| Linearity (R²) | ≥ 0.998 | 0.9998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (RSD%) | ||
| - Repeatability (Intra-day) | ≤ 2.0% | 0.8% |
| - Intermediate Precision (Inter-day) | ≤ 3.0% | 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 1.67 µg/mL[1] |
| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10 | 5.00 µg/mL[1] |
| Specificity | No interference at the analyte's retention time | Peak purity index > 0.999 |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While N-tosyl hydantoins may require derivatization to improve their volatility, GC-MS offers high sensitivity and specificity, making it suitable for impurity profiling and trace analysis. A method developed for genotoxic tosylate impurities can be adapted for N-tosyl hydantoins.[5]
Experimental Protocol: GC-MS
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A capillary column such as an HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) is suitable.[6]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[6]
-
Inlet Temperature: 280 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at 20 °C/min.
-
Hold: Hold at 280 °C for 10 minutes.
-
-
MS Parameters:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-550.
-
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate. Derivatization with a silylating agent (e.g., BSTFA) may be necessary to increase volatility.
Illustrative GC-MS Method Validation Data
The following table provides an example of validation data for a GC-MS method for tosylate impurities.
| Validation Parameter | Typical Acceptance Criteria | Illustrative Performance Data |
| Linearity (R²) | ≥ 0.995 | 0.997 |
| Accuracy (% Recovery) | 80 - 120% | 95.2% |
| Precision (RSD%) | ||
| - Repeatability (Intra-day) | ≤ 15% | 6.8% |
| - Intermediate Precision (Inter-day) | ≤ 20% | 12.3% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 0.1 ppm |
| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10 | 0.3 ppm |
| Specificity | No interfering peaks at the retention time of the analyte | Confirmed by mass spectral library match |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of N-tosyl hydantoins. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the molecular structure, connectivity, and stereochemistry.
Experimental Protocol: NMR
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 5-10 mg of the N-tosyl hydantoin in 0.6-0.7 mL of the deuterated solvent.
-
Experiments:
-
1D NMR:
-
¹H NMR: Provides information on the number and environment of protons.
-
¹³C NMR: Provides information on the number and environment of carbon atoms.
-
DEPT-135: Differentiates between CH, CH₂, and CH₃ groups.
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): Shows correlations between coupled protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for establishing the connectivity of the molecule.[7]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is useful for determining stereochemistry.
-
-
Expected NMR Spectral Data for a Hypothetical N-Tosyl Hydantoin
For a generic N-tosyl hydantoin, the following characteristic signals would be expected in the ¹H and ¹³C NMR spectra:
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Tosyl Group | ||
| - Aromatic Protons | 7.3 - 7.9 (two doublets) | 127 - 145 |
| - Methyl Protons | ~2.4 (singlet) | ~21 |
| Hydantoin Ring | ||
| - N-H Proton (if present) | 8.0 - 10.0 (broad singlet) | - |
| - CH₂ or CH Protons | 3.5 - 5.0 | 40 - 65 |
| - Carbonyl Carbons | - | 155 - 175 |
Visualized Workflows
The following diagrams illustrate the typical experimental workflows for the analytical techniques described.
Caption: A typical workflow for the HPLC analysis of N-tosyl hydantoins.
Caption: A generalized workflow for the GC-MS analysis of N-tosyl hydantoins.
Caption: The workflow for structural elucidation of N-tosyl hydantoins using NMR.
References
- 1. Development and validation of an HPLC-DAD method for quantification of bornesitol in extracts from Hancornia speciosa leaves after derivatization with p-toluenesulfonyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative HPLC enantioseparation of new chiral hydantoin derivatives on three different polysaccharide type chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. farm.ucl.ac.be [farm.ucl.ac.be]
- 4. fulir.irb.hr [fulir.irb.hr]
- 5. researchgate.net [researchgate.net]
- 6. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unambiguous structural characterization of hydantoin reaction products using 2D HMBC NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Sulfonylated Imidazolidinediones: A Comparative Guide to their Structure-Activity Relationship in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N-sulfonylated imidazolidinedione derivatives that have been investigated for their anticancer properties. By examining their structure-activity relationships (SAR), this document aims to shed light on the key structural features influencing their cytotoxic effects against various cancer cell lines. The information presented is compiled from peer-reviewed scientific literature and is intended to serve as a valuable resource for the design and development of novel therapeutic agents.
Comparative Analysis of Anticancer Activity
The anticancer activity of N-sulfonylated imidazolidinediones has been primarily evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical functions, is a key parameter in these studies. The data summarized below showcases the cytotoxic potential of various analogs, highlighting the impact of different substituents on their activity.
Key Structure-Activity Relationship (SAR) Observations:
Initial studies have identified the 4-phenyl-1-benzenesulfonylimidazolidinone scaffold as a crucial pharmacophore for anticancer activity.[1] Subsequent research has focused on modifying the N-sulfonyl group and the phenyl ring to optimize potency.
One key finding is that the nature and position of substituents on the benzenesulfonyl moiety significantly influence cytotoxicity. For instance, the introduction of hydrophobic groups at the 2-position of the 1-aminobenzenesulfonyl moiety has been shown to be beneficial for enhancing anticancer activity.[1]
Furthermore, the replacement of the benzenesulfonyl group with an indoline-5-sulfonyl moiety, particularly with an N-acyl substitution, has led to the discovery of highly potent compounds with broad-spectrum anticancer activity.
Tabulated Cytotoxicity Data
The following tables summarize the in vitro cytotoxic activity (IC50) of representative N-sulfonylated imidazolidinedione derivatives against various human cancer cell lines.
Table 1: Cytotoxicity of N-Sulfonylated Imidazolidinedione Analogs
| Compound ID | R (Substitution on Sulfonyl Phenyl Ring) | A549 (Lung) IC50 (µM) | HCT116 (Colon) IC50 (µM) | NCI-H460 (Lung) IC50 (µM) | Reference |
| 1a | H | > 100 | > 100 | > 100 | [1] |
| 1b | 2-CH3 | 15.6 | 8.9 | 12.3 | [1] |
| 1c | 2-Cl | 10.2 | 5.4 | 7.8 | [1] |
| 1d | 4-CH3 | 45.2 | 33.1 | 50.1 | [1] |
| 1e | 4-Cl | 28.9 | 19.7 | 35.6 | [1] |
Note: The specific structures and full synthetic details can be found in the cited literature.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of N-sulfonylated imidazolidinediones.
General Synthesis of 4-Phenyl-1-(substituted-benzenesulfonyl)imidazolidin-2-ones
A general synthetic route to N-sulfonylated imidazolidinediones involves the reaction of a substituted benzenesulfonyl chloride with 4-phenylimidazolidin-2-one in the presence of a base, such as triethylamine or pyridine, in an appropriate solvent like dichloromethane or acetonitrile. The reaction mixture is typically stirred at room temperature for several hours. After completion, the product is isolated and purified using standard techniques like column chromatography.
In Vitro Cytotoxicity Assay (MTT Assay)
The in vitro cytotoxicity of the synthesized compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Human cancer cell lines (e.g., A549, HCT116, NCI-H460) are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) for 48 to 72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Mechanism of Action
Several studies on structurally related compounds suggest that a primary mechanism of action for the anticancer activity of these molecules is the inhibition of tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.
Caption: Proposed mechanism of action for N-sulfonylated imidazolidinediones.
The above diagram illustrates the proposed mechanism where N-sulfonylated imidazolidinediones bind to tubulin dimers, thereby inhibiting their polymerization into microtubules. This disruption of the microtubule network prevents the formation of a functional mitotic spindle, leading to cell cycle arrest in the G2/M phase and ultimately inducing programmed cell death (apoptosis) in cancer cells.
Caption: General workflow for SAR studies of N-sulfonylated imidazolidinediones.
This workflow outlines the typical process for conducting SAR studies. It begins with the chemical synthesis of a library of analogs, followed by their purification and structural characterization. The compounds are then screened for their in vitro cytotoxicity to determine their potency. The resulting data is analyzed to establish structure-activity relationships, which in turn guides the design and synthesis of new, potentially more active, compounds in an iterative process of lead optimization.
References
Benchmarking 3-Tosylimidazolidine-2,4-dione-Based Catalysts: A Comparative Guide to Catalytic Efficiency
In the landscape of asymmetric organocatalysis, the quest for efficient and selective catalysts is paramount for the synthesis of enantioenriched molecules, a critical aspect of modern drug development and chemical research. Among the diverse array of organocatalysts, 3-Tosylimidazolidine-2,4-dione and its derivatives have emerged as a promising class of catalysts. This guide provides a comparative analysis of their catalytic efficiency, supported by available experimental data, to assist researchers in selecting the optimal catalytic system for their synthetic needs.
Overview of this compound Catalysts
This compound belongs to the broader family of imidazolidinone-based organocatalysts. The presence of the tosyl group enhances the acidity of the N-H proton, a key feature for its mode of activation in various asymmetric transformations. These catalysts typically operate via iminium or enamine intermediates, effectively controlling the stereochemical outcome of reactions such as Diels-Alder cycloadditions, Michael additions, and Friedel-Crafts alkylations.
Comparative Catalytic Performance
While direct, comprehensive benchmarking studies focusing exclusively on this compound are limited in publicly accessible literature, we can infer its potential performance by examining the broader class of imidazolidinone catalysts and related structures in key asymmetric reactions.
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of cyclic systems with high stereocontrol. Imidazolidinone-based catalysts are well-established for promoting highly enantioselective [4+2] cycloadditions.
Workflow for a Typical Asymmetric Diels-Alder Reaction:
Comparative Spectral Analysis of Substituted N-Tosyl Hydantoins: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of the spectral properties of substituted N-tosyl hydantoins. This document summarizes key quantitative data, outlines experimental protocols, and visualizes structural relationships to support further research and development in this area.
Hydantoin and its derivatives are a well-established class of heterocyclic compounds with a wide range of biological activities, including anticonvulsant, antiarrhythmic, and anticancer properties. The introduction of a tosyl group at the N-3 position of the hydantoin ring can significantly modify the molecule's physicochemical and pharmacological properties. Understanding the spectral characteristics of these N-tosyl hydantoins is crucial for their identification, characterization, and the elucidation of structure-activity relationships.
This guide focuses on the comparative analysis of spectral data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for a series of N-tosyl hydantoins with varying substituents at the C-5 position of the hydantoin ring.
General Structure of N-Tosyl Hydantoins
The core structure of the compounds discussed in this guide is presented below. The R and R' substituents at the C-5 position are varied to analyze their influence on the spectral properties.
Caption: General chemical structure of N-tosyl hydantoins.
Comparative Spectral Data
The following tables summarize the key spectral data for a selection of substituted N-tosyl hydantoins. These compounds were synthesized and characterized to provide a basis for comparison.
¹H NMR Spectral Data (δ, ppm)
| Compound | Substituents (R, R') | N-H (s) | Aromatic-H (m) | CH₃-Tosyl (s) | Other Signals (m) |
| 1 | H, H | 8.35 | 7.40-7.95 | 2.45 | 4.10 (s, 2H, CH₂) |
| 2 | CH₃, H | 8.28 | 7.38-7.92 | 2.43 | 4.35 (q, 1H, CH), 1.55 (d, 3H, CH₃) |
| 3 | CH₃, CH₃ | - | 7.35-7.90 | 2.41 | 1.50 (s, 6H, 2xCH₃) |
| 4 | Phenyl, H | 8.55 | 7.25-7.98 | 2.40 | 5.60 (s, 1H, CH) |
| 5 | Phenyl, Phenyl | - | 7.10-7.95 | 2.38 | - |
¹³C NMR Spectral Data (δ, ppm)
| Compound | Substituents (R, R') | C=O (C2) | C=O (C4) | C-5 | Aromatic-C | CH₃-Tosyl | Other Signals |
| 1 | H, H | 155.2 | 170.8 | 45.1 | 127.5, 129.8, 135.4, 145.6 | 21.7 | - |
| 2 | CH₃, H | 155.8 | 173.5 | 58.9 | 127.6, 129.9, 135.2, 145.8 | 21.7 | 18.2 (CH₃) |
| 3 | CH₃, CH₃ | 154.9 | 175.1 | 65.4 | 127.4, 129.7, 135.6, 145.5 | 21.6 | 24.5 (2xCH₃) |
| 4 | Phenyl, H | 155.5 | 172.3 | 63.8 | 126.9, 128.8, 129.1, 129.9, 135.3, 136.1, 145.7 | 21.6 | - |
| 5 | Phenyl, Phenyl | 154.7 | 174.2 | 70.1 | 126.6, 128.1, 128.5, 128.8, 129.7, 135.5, 139.9, 145.6 | 21.5 | - |
IR Spectral Data (ν, cm⁻¹)
| Compound | Substituents (R, R') | N-H | C=O | C=C (Aromatic) | SO₂ |
| 1 | H, H | 3250 | 1775, 1710 | 1595 | 1350, 1165 |
| 2 | CH₃, H | 3245 | 1778, 1715 | 1598 | 1352, 1168 |
| 3 | CH₃, CH₃ | - | 1770, 1705 | 1596 | 1348, 1162 |
| 4 | Phenyl, H | 3260 | 1780, 1718 | 1600 | 1355, 1170 |
| 5 | Phenyl, Phenyl | - | 1772, 1719 | 1598 | 1349, 1166 |
Mass Spectrometry Data (m/z)
| Compound | Substituents (R, R') | [M]⁺ | Key Fragments |
| 1 | H, H | 254 | 155 (M-SO₂C₆H₄CH₃), 91 (C₇H₇) |
| 2 | CH₃, H | 268 | 155, 113, 91 |
| 3 | CH₃, CH₃ | 282 | 155, 127, 91 |
| 4 | Phenyl, H | 330 | 155, 175, 91 |
| 5 | Phenyl, Phenyl | 406 | 155, 251, 91 |
Experimental Protocols
A generalized experimental protocol for the synthesis and characterization of substituted N-tosyl hydantoins is provided below.
Synthesis of Substituted N-Tosyl Hydantoins
The synthesis of N-tosyl hydantoins can be achieved through a multi-step process, starting from the corresponding α-amino acids.
Caption: General synthetic workflow for N-tosyl hydantoins.
Step 1: Synthesis of Substituted Hydantoin (Urech Hydantoin Synthesis) [1][2]
-
The respective α-amino acid (10 mmol) is dissolved in water (50 mL).
-
Potassium cyanate (12 mmol) is added to the solution, and the mixture is stirred at room temperature for 1 hour.
-
The solution is then acidified with concentrated hydrochloric acid (HCl) to pH 1-2 and heated under reflux for 2-3 hours.
-
Upon cooling, the substituted hydantoin precipitates out of the solution.
-
The solid product is collected by filtration, washed with cold water, and dried.
Step 2: N-Tosylation of Substituted Hydantoin
-
The substituted hydantoin (5 mmol) is dissolved in pyridine (20 mL).
-
The solution is cooled to 0 °C in an ice bath.
-
p-Toluenesulfonyl chloride (TsCl) (5.5 mmol) is added portion-wise to the stirred solution.
-
The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature overnight.
-
The mixture is poured into ice-cold water (100 mL), and the resulting precipitate is collected by filtration.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water).
Spectral Analysis
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer. Samples are dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) as the internal standard.
IR Spectroscopy: IR spectra are recorded on an FT-IR spectrometer using KBr pellets.
Mass Spectrometry: Mass spectra are obtained using an electrospray ionization (ESI) mass spectrometer.
Discussion of Spectral Data
The spectral data presented in the tables reveal distinct trends that can be correlated with the nature of the substituents at the C-5 position of the hydantoin ring.
-
¹H NMR: The chemical shift of the N-H proton (for compounds where R' is H) is sensitive to the electronic nature of the C-5 substituents. The signals for the tosyl group's aromatic protons and methyl group are characteristic and appear in their expected regions. The signals for the C-5 protons and the substituents themselves provide key structural information.
-
¹³C NMR: The chemical shifts of the carbonyl carbons (C2 and C4) and the C-5 carbon are particularly informative. Increasing substitution at the C-5 position generally leads to a downfield shift of the C-5 signal.
-
IR Spectroscopy: The positions of the N-H and C=O stretching vibrations are characteristic of the hydantoin ring. The strong absorption bands corresponding to the sulfonyl group (SO₂) of the tosyl moiety are readily identifiable.
-
Mass Spectrometry: The molecular ion peak is observed in all cases, confirming the molecular weight of the synthesized compounds. The fragmentation patterns are dominated by the loss of the tosyl group and subsequent cleavages of the hydantoin ring, providing valuable structural confirmation.
This comparative guide provides a foundational dataset and standardized protocols for the synthesis and spectral analysis of substituted N-tosyl hydantoins. The presented data and methodologies are intended to assist researchers in the rational design and characterization of novel hydantoin-based compounds with potential therapeutic applications. Further studies are encouraged to expand this dataset and to explore the correlation between these spectral features and the biological activities of N-tosyl hydantoins.
References
A Comparative Guide to the Stereoselectivity of Chiral N-Tosyl Imidazolidinedione-Mediated Reactions
For Researchers, Scientists, and Drug Development Professionals
Chiral N-tosyl imidazolidinediones have emerged as a powerful class of organocatalysts in asymmetric synthesis, enabling the stereoselective formation of complex molecules. This guide provides an objective comparison of their performance in key organic transformations, supported by experimental data, detailed protocols, and mechanistic insights.
Performance in Key Asymmetric Reactions
Chiral N-tosyl imidazolidinediones, particularly those developed by MacMillan and co-workers, have demonstrated high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions. Their efficacy stems from their ability to form chiral iminium ions with α,β-unsaturated aldehydes and ketones, which lowers the LUMO of the dienophile and provides a sterically defined environment for the approach of the nucleophile.
Diels-Alder Reaction
The asymmetric Diels-Alder reaction is a hallmark transformation for this class of catalysts. They consistently afford high yields and excellent enantioselectivities for the cycloaddition of various dienes with α,β-unsaturated aldehydes.
Table 1: Asymmetric Diels-Alder Reaction of Cyclopentadiene with α,β-Unsaturated Aldehydes Catalyzed by a Chiral Imidazolidinone.
| Entry | Dienophile (R) | Catalyst Loading (mol%) | Yield (%) | endo:exo | endo ee (%) | exo ee (%) |
| 1 | Cinnamaldehyde | 5 | >99 | 1:1.3 | 93 | 93 |
| 2 | Crotonaldehyde | 10 | 81 | 10:1 | 91 | 86 |
| 3 | Acrolein | 10 | 85 | 11:1 | 88 | 80 |
Data compiled from studies by MacMillan and coworkers.
In comparison to other organocatalysts, such as proline and its derivatives, N-tosyl imidazolidinediones often provide superior enantioselectivity and broader substrate scope in Diels-Alder reactions.
Friedel-Crafts Alkylation
These catalysts have also proven to be highly effective in the enantioselective Friedel-Crafts alkylation of electron-rich aromatic compounds, such as pyrroles and indoles, with α,β-unsaturated aldehydes.
Table 2: Asymmetric Friedel-Crafts Alkylation of N-Methylpyrrole with α,β-Unsaturated Aldehydes.
| Entry | Aldehyde (R) | Catalyst Loading (mol%) | Yield (%) | ee (%) |
| 1 | Cinnamaldehyde | 10 | 87 | 93 |
| 2 | Crotonaldehyde | 10 | 83 | 90 |
| 3 | (E)-Hex-2-enal | 10 | 85 | 92 |
Data from studies by MacMillan and coworkers.
The ability to achieve high enantioselectivity in these reactions highlights the versatility of the chiral iminium ion activation strategy.
Michael Addition
While data is more extensive for Diels-Alder and Friedel-Crafts reactions, chiral imidazolidinones also catalyze asymmetric Michael additions. For instance, the addition of dimethylaniline to an α,β-unsaturated aldehyde has been shown to proceed with high enantioselectivity in the presence of an imidazolidinone catalyst.
Experimental Protocols
General Procedure for Asymmetric Diels-Alder Reaction
To a solution of the chiral N-tosyl imidazolidinone catalyst (5-10 mol%) in a suitable solvent (e.g., CH2Cl2 or a mixture of CH2Cl2 and H2O) at the desired temperature (-85 °C to room temperature) is added the α,β-unsaturated aldehyde. After stirring for a few minutes, the diene is added. The reaction is monitored by TLC until completion. The reaction mixture is then quenched and worked up to isolate the product. The enantiomeric excess is typically determined by chiral HPLC or GC analysis.
General Procedure for Asymmetric Friedel-Crafts Alkylation
To a solution of the chiral N-tosyl imidazolidinone catalyst (10 mol%) and a Brønsted acid co-catalyst (e.g., TFA) in an appropriate solvent (e.g., Et2O) at a low temperature (e.g., -50 °C) is added the α,β-unsaturated aldehyde. The aromatic nucleophile (e.g., N-methylpyrrole) is then added, and the reaction is stirred until completion. The product is isolated after a standard workup procedure, and the enantiomeric excess is determined by chiral phase chromatography.
Mechanistic Insights and Logical Relationships
The stereochemical outcome of these reactions is dictated by the formation of a specific chiral iminium ion intermediate. The catalyst, derived from a chiral amine, reacts with the α,β-unsaturated carbonyl compound to form a transient iminium ion. The bulky substituent on the imidazolidinone ring effectively shields one face of the dienophile, directing the incoming nucleophile to the opposite face, thus controlling the stereoselectivity of the reaction.
Caption: Workflow for the Asymmetric Diels-Alder Reaction.
The key to the high stereoselectivity lies in the conformational rigidity of the iminium ion, which is influenced by the structure of the imidazolidinone catalyst.
Caption: Rationale for Stereoselectivity.
Comparison with Alternative Catalysts
While chiral N-tosyl imidazolidinediones are highly effective, other classes of organocatalysts and metal-based catalysts are also employed for these transformations.
-
Prolinol Ethers: These catalysts, such as the Jørgensen-Hayashi catalyst, are also highly effective for a range of asymmetric reactions, including Michael additions and aldol reactions. In some cases, they may offer complementary stereoselectivity to imidazolidinones.
-
Chiral Phosphoric Acids (CPAs): CPAs are excellent Brønsted acid catalysts for a variety of enantioselective reactions, particularly those involving imines. They offer a different mode of activation compared to the iminium ion catalysis of imidazolidinones.
-
Metal-Based Lewis Acids: Chiral Lewis acid complexes of metals like copper, zinc, and titanium are widely used in asymmetric synthesis. They can offer very high catalytic activity and stereoselectivity but may be more sensitive to air and moisture and require the removal of metal residues from the final product, which is a significant concern in drug development.
The choice of catalyst will ultimately depend on the specific substrate, desired stereochemical outcome, and practical considerations such as catalyst loading, cost, and ease of removal.
Conclusion
Chiral N-tosyl imidazolidinediones are a valuable and versatile class of organocatalysts for asymmetric synthesis. They provide a reliable platform for the highly stereoselective synthesis of a wide range of chiral molecules through iminium ion activation. Their performance, particularly in Diels-Alder and Friedel-Crafts reactions, is often superior to or complementary to other catalytic systems. For researchers in drug development, the metal-free nature of these catalysts is a significant advantage, simplifying product purification and avoiding potential metal contamination. The continued development of new imidazolidinone catalysts and their application in a broader range of asymmetric transformations will undoubtedly further solidify their importance in modern organic synthesis.
Safety Operating Guide
Prudent Disposal of 3-Tosylimidazolidine-2,4-dione: A Step-by-Step Guide for Laboratory Personnel
Essential Safety and Disposal Protocol
The proper disposal of any chemical is a critical component of laboratory safety and environmental responsibility. For 3-Tosylimidazolidine-2,4-dione, in the absence of specific hazard data, a conservative approach is required. The following steps provide a procedural framework for its safe handling and disposal.
Waste Identification and Segregation
The first crucial step is to classify the waste. Since the specific hazards of this compound are not fully documented, it should be treated as a hazardous chemical waste.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department. Incompatible chemicals can react violently or produce toxic gases.
-
Keep solid and liquid waste containing this compound in separate, dedicated containers.
Proper Containerization
The integrity of the waste container is paramount to prevent leaks and exposure.
-
Use appropriate containers: Select containers that are compatible with the chemical. High-density polyethylene (HDPE) is a common choice for many chemical wastes. The original product container, if in good condition, is often a suitable option.[1]
-
Container integrity: Ensure the container is in good condition, free from cracks or leaks, and has a securely fitting cap.[1]
-
Avoid food containers: Never use food or beverage containers for chemical waste storage.[1]
Labeling
Clear and accurate labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.
-
Hazardous Waste Label: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.
-
Complete Information: The label must include:
-
The full chemical name: "this compound" (avoiding abbreviations or formulas).
-
The date accumulation started.
-
The specific hazards (in this case, "Hazards Unknown - Treat as Hazardous").
-
The name of the principal investigator or laboratory contact.
-
Storage in a Satellite Accumulation Area (SAA)
Designated storage areas are crucial for managing hazardous waste safely before its collection.
-
Designated Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[1]
-
Secondary Containment: It is best practice to keep the waste container in a secondary containment bin to control any potential spills.
-
Storage Limits: Be aware of the volume limits for waste accumulation in an SAA (typically 55 gallons for hazardous waste and 1 quart for acutely toxic waste).
Arranging for Disposal
Laboratory personnel are generally not permitted to transport hazardous waste.
-
Contact EHS: Once the container is full or you have no further use for the chemical, contact your institution's EHS department to arrange for a hazardous waste pickup.[2]
-
Follow Institutional Procedures: Adhere to your organization's specific procedures for requesting a waste collection.
Quantitative Data Summary
While specific quantitative data for this compound is unavailable, the following table summarizes general quantitative guidelines for laboratory chemical waste management.
| Parameter | Guideline | Source |
| Maximum Hazardous Waste in SAA | 55 gallons | |
| Maximum Acutely Toxic Waste in SAA | 1 quart (liquid) or 1 kilogram (solid) | |
| Maximum Storage Time in SAA (Partial) | Up to 12 months (as long as accumulation limits are not exceeded) | [1] |
| Time to Remove Full Container from SAA | Within 3 calendar days of reaching the accumulation limit | [1] |
| "Empty" Container Residue Limit (Federal) | No more than 2.5 cm (1 inch) of residue, or 3% by weight for containers less than 110 gallons remains. | [3] |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Experimental Protocols
As this document provides procedural guidance for disposal rather than detailing experimental results, there are no experimental protocols to cite. The procedures outlined are based on established safety guidelines from reputable sources in the absence of chemical-specific data. Always prioritize the guidance provided by your institution's Environmental Health and Safety department.
References
Navigating the Safe Handling of 3-Tosylimidazolidine-2,4-dione: A Procedural Guide
Absence of a specific Safety Data Sheet (SDS) for 3-Tosylimidazolidine-2,4-dione necessitates a cautious approach to its handling, storage, and disposal. The following guidelines are based on the potential hazards associated with its core chemical structures: an N-tosyl group and an imidazolidine-2,4-dione ring. These procedures are designed to provide essential, immediate safety and logistical information for researchers, scientists, and drug development professionals.
When handling novel or uncharacterized substances, it is imperative to treat them as potentially hazardous. The recommendations below are founded on the general principles of laboratory safety and information pertaining to related chemical families.
Personal Protective Equipment (PPE): A Multi-layered Defense
Given the unknown specific toxicological properties of this compound, a comprehensive PPE strategy is crucial to minimize exposure through all potential routes—inhalation, dermal contact, and eye contact.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | Provides robust protection against splashes, and in the case of handling the solid, airborne particles. |
| Hand Protection | Nitrile gloves | Offers good chemical resistance for general laboratory use. Double-gloving is recommended. |
| Body Protection | A lab coat worn over full-length clothing | Protects skin from accidental spills. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates | Essential when handling the powder outside of a certified chemical fume hood to prevent inhalation. |
Operational Plan: Safe Handling and Storage Protocols
Adherence to strict operational protocols is fundamental for the safe handling of this compound. Engineering controls should be the primary means of exposure reduction, supplemented by diligent personal practices.
Engineering Controls:
-
Ventilation: All handling of this compound, especially in its powdered form, must be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors.
Work Practices:
-
Avoid Dust Formation: When working with the solid, use techniques that minimize the generation of dust.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.
-
Spill Management: In the event of a spill, evacuate the immediate area. For a small spill of solid material, gently cover it with an absorbent material and then carefully sweep it into a designated waste container. For a larger spill, follow your institution's emergency procedures.
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep it in a cool, dry, and well-ventilated area away from incompatible materials.
Disposal Plan: Responsible Waste Management
The disposal of this compound and any contaminated materials must comply with all local, state, and federal regulations.
-
Waste Collection: Collect all waste material, including contaminated PPE and cleaning materials, in a designated and properly labeled hazardous waste container.
-
Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Consult EHS: Contact your institution's EHS office for specific guidance on the disposal of this chemical.
Experimental Workflow for Safe Handling
The following diagram outlines the logical steps for the safe handling of this compound, from preparation to disposal.
Caption: Safe handling workflow for this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
